molecular formula C83H155N37O26 B15599744 Histone H2A (1-20)

Histone H2A (1-20)

Cat. No.: B15599744
M. Wt: 2087.4 g/mol
InChI Key: CCAFITMPUHZBFY-YKPYOGORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histone H2A (1-20) is a useful research compound. Its molecular formula is C83H155N37O26 and its molecular weight is 2087.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Histone H2A (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H2A (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C83H155N37O26

Molecular Weight

2087.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C83H155N37O26/c1-42(106-70(136)48(17-5-9-27-84)110-60(127)36-102-59(126)35-104-69(135)54(25-26-58(89)125)115-73(139)49(18-6-10-28-85)111-62(129)38-105-68(134)47(21-13-31-98-80(90)91)109-61(128)37-103-67(133)46(88)39-121)66(132)114-52(22-14-32-99-81(92)93)72(138)108-43(2)64(130)112-50(19-7-11-29-86)71(137)107-44(3)65(131)113-51(20-8-12-30-87)75(141)120-63(45(4)124)78(144)116-53(23-15-33-100-82(94)95)74(140)118-57(41-123)77(143)119-56(40-122)76(142)117-55(79(145)146)24-16-34-101-83(96)97/h42-57,63,121-124H,5-41,84-88H2,1-4H3,(H2,89,125)(H,102,126)(H,103,133)(H,104,135)(H,105,134)(H,106,136)(H,107,137)(H,108,138)(H,109,128)(H,110,127)(H,111,129)(H,112,130)(H,113,131)(H,114,132)(H,115,139)(H,116,144)(H,117,142)(H,118,140)(H,119,143)(H,120,141)(H,145,146)(H4,90,91,98)(H4,92,93,99)(H4,94,95,100)(H4,96,97,101)/t42-,43-,44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1

InChI Key

CCAFITMPUHZBFY-YKPYOGORSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Post-Translational Modifications of the Histone H2A (1-20) Region

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of histone H2A, a critical component of the nucleosome, is a hub for a diverse array of post-translational modifications (PTMs).[1][2] These modifications, occurring within the first 20 amino acids, play a pivotal role in regulating chromatin structure and function, thereby influencing fundamental cellular processes such as gene transcription, DNA repair, and chromosome segregation.[1][3][4] The unstructured nature of this tail region makes it highly accessible to a variety of enzymes that deposit, remove, or recognize these chemical marks.[1] This guide provides an in-depth overview of the known PTMs on the H2A (1-20) tail, detailed experimental protocols for their analysis, and a summary of the key signaling pathways involved.

Quantitative Overview of H2A (1-20) PTMs

The N-terminal tail of H2A and its variants (e.g., H2A.X, H2A.Z) is subject to several key modifications including acetylation, methylation, phosphorylation, and ubiquitination. The following tables summarize the quantitative data available for these PTMs.

Table 1: Acetylation Sites on the H2A N-Terminal Tail

Histone Variant Position Modifying Enzyme (Writer) Function References
H2A/H2A.X N-terminus (S1) NAA40 (NatD) DNA damage response [5][6]
H2A.Z Lysine (B10760008) 4 (K4) TIP60 Transcriptional activation [1]
H2A.Z Lysine 7 (K7) TIP60 Transcriptional activation, enriched in mouse embryonic stem cells (mESCs) [1]
H2A.Z Lysine 11 (K11) TIP60 Transcriptional activation, enriched in mESCs [1]
H2A.Z Lysine 13 (K13) TIP60 Transcriptional activation [1]

| H2A.Z | Lysine 15 (K15) | TIP60 | Transcriptional activation |[1] |

Table 2: Methylation Sites on the H2A N-Terminal Tail

Histone Variant Position Type Modifying Enzyme (Writer) Function References
H2A/H2A.X-F Arginine 3 (R3) Mono/Dimethylation PRMT5-MEP50 Higher in early embryos [7][8][9]
H2A.Z Lysine 4 (K4) Monomethylation SETD6 Self-renewal of mESCs [1]

| H2A.Z | Lysine 7 (K7) | Monomethylation | SETD6 | Self-renewal of mESCs |[1] |

Table 3: Phosphorylation Sites on the H2A N-Terminal Tail

Histone Variant Position Modifying Kinase (Writer) Function References

| H2A/H2A.X-F | Serine 1 (S1) | Unknown | Enriched during repression of zygotic gene expression |[7] |

Table 4: Ubiquitination Sites on the H2A N-Terminal Tail

Histone Variant Position Modifying E3 Ligase (Writer) Function References
H2A/H2A.X Lysine 13 (K13) RNF8/RNF168 DNA damage response [10][11]

| H2A/H2A.X | Lysine 15 (K15) | RNF8/RNF168 | DNA damage response, signaling for repair factor recruitment |[10][11][12] |

Experimental Protocols: Mass Spectrometry-Based PTM Analysis

Mass spectrometry (MS) has become the definitive tool for the comprehensive and quantitative analysis of histone PTMs.[13][14][15] The "bottom-up" proteomics workflow is the most widely adopted strategy for this purpose.[14][16] This approach involves the enzymatic digestion of histones into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Bottom-Up MS Workflow for Histone PTM Analysis

This protocol outlines the key steps from histone extraction to data analysis.[17][18]

  • Nuclear Isolation and Histone Extraction:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Lyse cells in a hypotonic Nuclear Isolation Buffer (NIB) containing a non-ionic detergent (e.g., NP-40) to release nuclei.[18] Protease and phosphatase inhibitors should be included to preserve PTMs.

    • Pellet the nuclei by centrifugation and wash to remove residual detergent.

    • Extract histones from the isolated nuclei using a high-salt or acidic solution (e.g., 0.4 N H₂SO₄).[19]

    • Precipitate the extracted histones with trichloroacetic acid (TCA), wash with acetone, and air-dry the histone pellet.

  • Chemical Derivatization (Propionylation):

    • Because histone tails are rich in lysine and arginine, tryptic digestion yields very short, hydrophilic peptides that are poorly analyzed by MS.[15] To overcome this, primary amine groups (lysine side chains and N-termini) are chemically derivatized.

    • Resuspend the histone pellet in 100 mM ammonium (B1175870) bicarbonate.

    • Add propionic anhydride (B1165640) and ammonium hydroxide (B78521) to propionylate the unmodified lysine residues. This neutralizes their positive charge and prevents tryptic cleavage.

    • Repeat the propionylation step to ensure complete derivatization.[18][20]

  • Enzymatic Digestion:

    • Digest the derivatized histones with trypsin (typically at a 1:20 enzyme-to-substrate ratio) overnight at 37°C.[21] Trypsin will now only cleave at the C-terminus of arginine residues.

  • Second Derivatization and Desalting:

    • After digestion, the newly generated peptide N-termini are derivatized again with propionic anhydride to improve their retention on reverse-phase chromatography columns.[18]

    • Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove salts and impurities before MS analysis.

  • NanoLC-MS/MS Analysis:

    • Analyze the prepared peptides using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[13][17]

    • Peptides are separated on a reverse-phase column and ionized by electrospray.

    • The mass spectrometer acquires full MS scans followed by data-dependent MS/MS scans to fragment the peptides, revealing sequence and modification information.

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., EpiProfile, MaxQuant).[20]

    • Identify peptides by matching experimental MS/MS spectra against a histone protein sequence database, accounting for potential PTMs.

    • Quantify the relative abundance of different PTMs by comparing the peak areas of their corresponding peptide ions.[20]

G cluster_prep Sample Preparation cluster_analysis Analysis node_cells Cells or Tissue node_nuclei Nuclear Isolation node_cells->node_nuclei node_extract Histone Extraction (Acid or High Salt) node_nuclei->node_extract node_deriv1 Propionylation 1 (Block Lysines) node_extract->node_deriv1 node_digest Tryptic Digestion (Cleave at Arginine) node_deriv1->node_digest node_deriv2 Propionylation 2 (Block N-termini) node_digest->node_deriv2 node_desalt Desalting (C18) node_deriv2->node_desalt node_lcms nanoLC-MS/MS node_desalt->node_lcms node_data Data Processing & Quantification node_lcms->node_data

Experimental workflow for bottom-up mass spectrometry analysis of histone PTMs.

Signaling Pathways and Logical Relationships

PTMs on the H2A N-terminal tail are dynamically regulated by complex signaling networks that respond to various cellular stimuli, most notably DNA damage.

H2A N-Terminal Ubiquitination in the DNA Damage Response (DDR)

Monoubiquitination of H2A on lysines 13 and 15 is a critical early event in the response to DNA double-strand breaks (DSBs).[11] This pathway involves a cascade of E3 ubiquitin ligases that are recruited to sites of damage.

  • Damage Recognition: DSBs are detected by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.

  • RNF8 Recruitment: Activated ATM phosphorylates targets near the DSB, creating docking sites for the E3 ligase RNF8.

  • RNF168 Recruitment and Amplification: RNF8 initiates ubiquitination, which in turn recruits a second E3 ligase, RNF168.

  • H2A Ubiquitination: RNF168 is the primary ligase responsible for monoubiquitinating H2A at K13 and K15.[10]

  • Downstream Signaling: H2AK13/K15ub serves as a platform to recruit downstream DNA repair factors, such as 53BP1, which are essential for repairing the break and maintaining genome stability.[11]

G DSB DNA Double-Strand Break (DSB) ATM ATM Kinase (Activated) DSB->ATM activates RNF8 RNF8 (E3 Ligase) ATM->RNF8 recruits RNF168 RNF168 (E3 Ligase) RNF8->RNF168 recruits H2A Histone H2A (K13/K15) RNF168->H2A ubiquitinates H2Aub H2A-K13/K15ub Repair Recruitment of Downstream Repair Factors (e.g., 53BP1) H2Aub->Repair signals for

Signaling pathway for H2A N-terminal ubiquitination in the DNA damage response.
Crosstalk: Acetylation and H2A.Z Incorporation

The exchange of canonical H2A for the H2A.Z variant is a dynamic process tightly linked to transcriptional regulation. Crosstalk between N-terminal tail acetylation of H2A and H4 is crucial for stimulating this exchange.[22]

  • Chromatin Acetylation: The NuA4 histone acetyltransferase (HAT) complex acetylates lysine residues on the N-terminal tails of both H2A and H4 in nucleosomes.[22]

  • Reader Recognition: The bromodomain-containing protein Bdf1, a subunit of the SWR1 chromatin remodeling complex, recognizes and binds to these acetylated histone tails.[22]

  • SWR1 Stimulation: This binding event stimulates the ATPase activity of the SWR1 complex.

  • Histone Exchange: Activated SWR1 then catalyzes the eviction of an H2A-H2B dimer and deposits an H2A.Z-H2B dimer into the nucleosome.[22] This process is important for creating a chromatin state at gene promoters that is poised for transcription.

G cluster_SWR1 SWR1 Complex NuA4 NuA4 Complex (HAT) Nucleosome Nucleosome (H2A/H4 tails) NuA4->Nucleosome acetylates Ac_Nucleosome Acetylated Nucleosome SWR1 SWR1 Complex Ac_Nucleosome->SWR1 stimulates H2AZ_Nucleosome H2A.Z-containing Nucleosome Ac_Nucleosome->H2AZ_Nucleosome exchange SWR1->H2AZ_Nucleosome deposits H2A.Z Bdf1 Bdf1 (Bromodomain) Bdf1->Ac_Nucleosome binds H2AZ H2A.Z-H2B Dimer H2AZ->SWR1

Crosstalk between histone acetylation and SWR1-mediated H2A.Z incorporation.

References

Unraveling the Conformational Dynamics and Functional Landscape of the Histone H2A (1-20) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structural analysis of the N-terminal Histone H2A (1-20) peptide is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the peptide's structure, its critical role in chromatin biology, and the significant impact of post-translational modifications on its function. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding and further research in this critical area of epigenetics.

The N-terminal tail of Histone H2A, particularly the first 20 amino acids, is a highly dynamic and functionally significant region that plays a pivotal role in regulating chromatin structure and gene expression.[1][2][3] Its structural plasticity allows it to engage in a multitude of interactions with DNA and various nuclear proteins, which are finely tuned by a complex array of post-translational modifications (PTMs).[4][5] This guide offers a detailed examination of the structural features of the H2A (1-20) peptide, the experimental methodologies used for its analysis, and its involvement in crucial cellular processes.

Structural Characteristics of the Histone H2A (1-20) Peptide

The H2A (1-20) peptide is intrinsically disordered in isolation but can adopt defined secondary structures upon interaction with its binding partners, such as DNA.[6][7] Spectroscopic methods, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing its conformational landscape.

Secondary Structure Content:

Circular dichroism studies reveal that the H2A N-terminal tail can transition from a random coil to a more structured state, often with an increase in α-helical content, when interacting with DNA or as part of the nucleosome.[8] The degree of this structural change can be influenced by the specific sequence and the presence of PTMs.

ConditionPredominant Secondary StructureReference
Isolated Peptide (in solution)Random Coil / Unstructured[7]
Bound to DNAPartial α-helix[6]
Within the NucleosomeDynamic, with transient helical structures[7][9]

Conformational Dynamics:

NMR spectroscopy has provided high-resolution insights into the dynamic nature of the H2A N-terminal tail.[7][9][10][11] Studies have shown that even within the nucleosome, the H2A (1-20) region exhibits considerable flexibility, allowing it to sample multiple conformations and interact with different binding partners.[7][9] This intrinsic disorder is crucial for its function as a signaling hub.[2]

Post-Translational Modifications: The Histone Code in Action

The H2A (1-20) peptide is a hotbed for a variety of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[4][5] These modifications act as a sophisticated signaling language, often referred to as the "histone code," which dictates downstream cellular events.

Key Post-Translational Modifications of H2A (1-20):

ModificationResidue(s)FunctionReference(s)
AcetylationK5, K9, K13Transcriptional activation, chromatin relaxation[12]
MethylationR3Transcriptional regulation[13]
PhosphorylationS1DNA damage response[12]
BiotinylationK9, K13Chromatin structure regulation[12]

These modifications can alter the peptide's charge and conformation, thereby modulating its interactions with DNA and effector proteins that contain specialized "reader" domains like bromodomains (for acetylation) and chromodomains (for methylation).

Interactions and Binding Affinities

The functional consequences of the H2A (1-20) peptide's structure and PTMs are realized through its interactions with DNA and other proteins. Isothermal Titration Calorimetry (ITC) is a powerful technique to quantify these binding events.

Binding Affinities of Modified H2A Peptides:

Interacting PartnerH2A Peptide (Modification)Dissociation Constant (KD)Reference
ATAD2B BromodomainH2A.X K5ac28.6 ± 2.0 μM[14]
HsPOLA1-NTDH2A-H2B dimer19 nM[15]

These quantitative data are critical for understanding the specificity of these interactions and for the development of therapeutic agents that target these epigenetic pathways.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers aiming to investigate the H2A (1-20) peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of the H2A (1-20) peptide in different environments.

Protocol:

  • Sample Preparation: Synthesize or purify the H2A (1-20) peptide. Prepare solutions of the peptide in appropriate buffers (e.g., phosphate (B84403) buffer at pH 7.4) to mimic physiological conditions. For interaction studies, prepare solutions containing the peptide and its binding partner (e.g., DNA).

  • Instrumentation: Use a CD spectrometer. Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid.[8]

  • Data Acquisition: Measure CD spectra in the far-UV region (typically 190-260 nm).[8] Record spectra at a controlled temperature.

  • Data Analysis: Deconvolute the resulting spectra using software like DICROPROT to estimate the percentage of α-helix, β-sheet, and random coil structures.[16]

Mass Spectrometry (MS) for PTM Analysis

Objective: To identify and quantify post-translational modifications on the H2A (1-20) peptide.

Protocol:

  • Histone Extraction: Isolate histones from cell nuclei using acid extraction.[17]

  • Derivatization and Digestion: To improve chromatographic separation and detection, derivatize the histone sample using propionic anhydride. Subsequently, digest the proteins into smaller peptides using an enzyme like trypsin.[17][18]

  • LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) and analyze them using a high-resolution mass spectrometer.[18]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and their modifications. Quantify the relative abundance of different PTMs by comparing the peak areas of the corresponding peptides.[17]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To determine the thermodynamic parameters of the interaction between the H2A (1-20) peptide and its binding partners.

Protocol:

  • Sample Preparation: Prepare highly pure and concentrated solutions of the H2A (1-20) peptide (or its modified variants) and the interacting molecule in identical, degassed buffers to minimize heats of dilution.[19]

  • Instrumentation: Use a sensitive microcalorimeter.

  • Titration: Load the peptide solution into the sample cell and the binding partner into the injection syringe. Perform a series of injections of the titrant into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19]

Signaling Pathways and Workflows

The H2A (1-20) peptide is a key player in various cellular signaling pathways, most notably the DNA damage response (DDR).

DNA Damage Response Pathway involving H2A

Phosphorylation of residues in the H2A N-terminal tail is an early event in the DDR cascade, contributing to the recruitment of repair factors to the site of damage.

DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates H2A_Phos H2A Phosphorylation (e.g., S1ph) ATM_ATR->H2A_Phos phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis Repair_Factors DNA Repair Factors (e.g., 53BP1, BRCA1) H2A_Phos->Repair_Factors recruits Chromatin_Remodeling Chromatin Remodeling Repair_Factors->Chromatin_Remodeling DNA_Repair DNA Repair Repair_Factors->DNA_Repair

Caption: DNA Damage Response Signaling Cascade involving Histone H2A Phosphorylation.

Experimental Workflow for Structural Analysis

A typical workflow for the comprehensive structural analysis of the H2A (1-20) peptide involves a combination of techniques.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_analysis Biophysical & Structural Analysis cluster_functional Functional Analysis Peptide_Synthesis Peptide Synthesis (with/without PTMs) CD Circular Dichroism (Secondary Structure) Peptide_Synthesis->CD NMR NMR Spectroscopy (3D Structure & Dynamics) Peptide_Synthesis->NMR ITC Isothermal Titration Calorimetry (Binding Affinity) Peptide_Synthesis->ITC MS Mass Spectrometry (PTM Identification) Peptide_Synthesis->MS Cell_Assays Cell-based Assays (Biological Function) ITC->Cell_Assays MS->Cell_Assays

Caption: Integrated workflow for the structural and functional analysis of the H2A (1-20) peptide.

Conclusion

The Histone H2A (1-20) peptide is a critical regulatory element in chromatin biology. Its structural plasticity, coupled with a diverse array of post-translational modifications, allows it to function as a sophisticated signaling platform. A multi-faceted experimental approach, combining spectroscopic, calorimetric, and mass spectrometric techniques, is essential for a comprehensive understanding of its structure-function relationship. This guide provides the foundational knowledge and methodological details to empower further research into this fascinating and functionally important biomolecule, with potential implications for the development of novel epigenetic therapies.

References

An In-depth Technical Guide to the Interactions Between Histone H2A (1-20) and DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In eukaryotic cells, genomic DNA is compacted into a highly organized structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). The histone proteins, particularly their unstructured N-terminal tails, are crucial for chromatin structure and function. These tails extend from the nucleosome core and are subject to a wide array of post-translational modifications (PTMs), which collectively form a "histone code" that regulates DNA-templated processes.

This guide focuses specifically on the N-terminal tail of Histone H2A, comprising amino acids 1-20. This region is rich in basic amino acid residues, establishing it as a key interface for interaction with the negatively charged DNA backbone. Understanding the biophysical and functional nature of the H2A(1-20)-DNA interaction is critical for elucidating the mechanisms of chromatin dynamics, gene regulation, and for the development of epigenetic-targeted therapeutics.

Molecular Basis of the H2A (1-20)-DNA Interaction

The primary driving force for the interaction between the H2A N-terminal tail and DNA is electrostatic attraction. The high proportion of basic residues (lysine and arginine) in this region confers a net positive charge, which interacts favorably with the negatively charged phosphate (B84403) groups of the DNA backbone.

Studies combining Nuclear Magnetic Resonance (NMR) and molecular dynamics (MD) simulations have provided deeper insights into this interaction. The N-terminal tails of H2A are dynamic and can adopt at least two distinct conformations within the nucleosome, leading to varied contact with DNA[1]. MD simulations suggest the H2A N-terminal tail can stably locate in either the major or minor grooves of the nucleosomal DNA[1]. Site-specific photocross-linking experiments have identified that the H2A N-terminal tail primarily binds to DNA at two defined locations centered around 40 base pairs from the nucleosomal dyad axis, corresponding to superhelical locations (SHL) ± 4[2][3]. This interaction is transient, with the tail undergoing rapid and frequent transitions between DNA-bound and unbound states[4].

H2A_DNA_Interaction H2A_Tail H2A N-Terminal Tail (1-20) - Rich in Lysine (B10760008) & Arginine - Net Positive Charge DNA DNA H2A_Tail:head->DNA:s1 Electrostatic Interaction BindingSite Binds at SHL ±4 (approx. 40 bp from dyad) DNA:s2->BindingSite

Quantitative and Biophysical Analysis

While precise dissociation constants (Kd) for the isolated H2A(1-20) peptide binding to free DNA are not extensively documented in the reviewed literature, biophysical studies on the full nucleosome context provide significant quantitative insights. The binding affinity is influenced by factors such as tail length, the number of charged residues, and post-translational modifications.

Molecular dynamics simulations show that the H3 and H4 tails, which are rich in arginine, exhibit longer residence times on DNA compared to the H2A N-terminal tail[4]. This suggests that while the H2A tail interaction is significant, it is more dynamic than that of other core histones. This dynamic nature is critical for allowing transient access to DNA for regulatory proteins.

ParameterDescriptionFindings for H2A N-Terminal TailCitations
Binding Location Position of interaction on the nucleosomal DNA.Centered around superhelical locations (SHL) ± 4, approximately 40 bp from the dyad axis.[2][3]
Binding Dynamics The kinetics of the interaction, including residence time.Characterized by rapid and frequent transitions between bound and unbound states. Shorter residence time compared to H3 and H4 tails.[4]
Conformation The structure adopted by the tail upon binding.Can adopt at least two distinct conformations; MD simulations suggest stable locations in either the major or minor DNA grooves.[1]
Binding Energy The thermodynamic stability of the interaction.The total binding free energy is generally proportional to the tail's length and the number of effective positive charges.[3]
Modulation Factors that alter the interaction.Post-translational modifications (e.g., acetylation) that neutralize positive charges are expected to decrease binding affinity and increase tail mobility.[3]

Experimental Protocols for Studying Histone-DNA Interactions

Several key methodologies are employed to investigate the interactions between histone tails and DNA. Chromatin Immunoprecipitation (ChIP) is used to identify the genomic regions associated with specific histones or their modifications in vivo, while peptide pull-down assays are used to identify proteins that bind to specific histone tail sequences in vitro.

Chromatin Immunoprecipitation (ChIP) Protocol

ChIP is a powerful technique used to map the in vivo locations of specific proteins or histone modifications on the chromatin.[5] The process begins with cross-linking proteins to DNA, followed by chromatin fragmentation, immunoprecipitation with a specific antibody, and finally, analysis of the co-precipitated DNA.[5][6]

ChIP_Workflow

Detailed Steps:

  • Cross-linking: Culture cells (approx. 4x10^6 as a starting point) are incubated with a cross-linking agent, typically 1% formaldehyde, for about 8-10 minutes at room temperature. This creates covalent bonds between proteins and DNA that are in close proximity.[6][7]

  • Quenching: The cross-linking reaction is stopped by adding glycine, which quenches the excess formaldehyde.[6]

  • Cell Lysis: Cells are harvested and lysed using detergent-based buffers to break open the cell and nuclear membranes, releasing the chromatin. Protease inhibitors are essential at this stage.[6]

  • Chromatin Shearing: The chromatin is sheared into smaller, more manageable fragments (typically 200-1000 bp). This is achieved either through sonication (mechanical shearing) or enzymatic digestion with Micrococcal Nuclease (MNase).[6]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., Histone H2A). This step selectively enriches for the protein-DNA complex of interest.[5][6] A small fraction of the chromatin is set aside as an "input" control.

  • Immune Complex Capture: Protein A or Protein G beads are added to the mixture. These beads bind to the antibody, capturing the entire antibody-protein-DNA complex.[5]

  • Washes: The beads are washed multiple times with buffers of increasing stringency to remove chromatin that is non-specifically bound to the beads or antibody.

  • Elution: The specifically bound chromatin complexes are eluted from the beads using an elution buffer.[7]

  • Reverse Cross-linking: The cross-links between protein and DNA are reversed by heating the samples (e.g., at 65°C for several hours) in the presence of Proteinase K, which digests the proteins.[7]

  • DNA Purification: The DNA is purified from the remaining components using standard methods like phenol-chloroform extraction or silica-based columns.[7]

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[5]

Biotinylated Peptide Pull-Down Assay

This in vitro technique is used to identify proteins from a nuclear extract that bind to a specific histone peptide (e.g., H2A 1-20), which may or may not contain PTMs.[8][9]

Peptide_Pulldown_Workflow

Detailed Steps:

  • Peptide Immobilization: A synthetic, biotinylated H2A(1-20) peptide is incubated with streptavidin-coated agarose (B213101) or magnetic beads. The high-affinity interaction between biotin (B1667282) and streptavidin immobilizes the peptide onto the solid support.[8][10]

  • Bead Washing: The beads are washed to remove any unbound peptide.[8]

  • Incubation with Extract: The peptide-bound beads are incubated with a nuclear protein extract (or a purified protein of interest) for several hours at 4°C with rotation. Proteins in the extract that recognize and bind the H2A peptide will associate with the beads.[8][10]

  • Washing: The beads are subjected to a series of washes with a buffer containing a specific salt concentration (e.g., 150-300 mM NaCl) and a mild detergent to remove proteins that are not specifically bound to the peptide.[8][10]

  • Elution: The specifically bound proteins are eluted from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and disrupts the interaction.[10]

  • Analysis: The eluted proteins are separated by SDS-PAGE. They can then be visualized by Coomassie or silver staining, identified by Western blotting if a candidate is known, or subjected to mass spectrometry for unbiased identification of novel binding partners.[8]

Therapeutic Implications and Future Directions

The interaction between the H2A N-terminal tail and DNA is a fundamental component of chromatin regulation. Dysregulation of histone modifications and the proteins that "read" them is a hallmark of many diseases, including cancer. The H2A(1-20) region represents a potential target for small-molecule inhibitors designed to disrupt or modulate chromatin structure. For example, a drug that mimics the effect of lysine acetylation could potentially loosen the tail-DNA interaction, leading to a more open chromatin state and altered gene expression.

Therefore, a detailed understanding of this interaction, supported by the robust experimental protocols outlined above, is essential for drug development professionals aiming to create novel epigenetic therapies. Future research, particularly employing techniques like Isothermal Titration Calorimetry (ITC) to obtain precise thermodynamic data, will be invaluable in quantitatively characterizing these interactions and guiding structure-based drug design.[11][12]

References

The N-Terminal Frontier: A Technical Guide to the Biological Significance of Histone H2A Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone H2A family is characterized by a diverse array of variants that play crucial roles in regulating chromatin structure and function. While the globular domains of these variants contribute to nucleosome stability, their N-terminal tails are critical hubs for post-translational modifications (PTMs) and protein-protein interactions that orchestrate a wide range of cellular processes. This technical guide provides an in-depth exploration of the biological significance of the N-terminal regions of key H2A variants, including H2A.Z, H2A.X, macroH2A, and H2A.Bbd. We delve into their distinct roles in transcription, DNA damage repair, and chromatin compaction, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate mechanisms governed by these histone variants.

The N-Terminal Tails of H2A Variants: A Hub of Regulatory Control

The unstructured N-terminal tails of histone H2A variants extend from the nucleosome core, making them accessible for a plethora of PTMs.[1][2] These modifications, along with the unique amino acid sequences of the tails themselves, create a complex signaling landscape that dictates downstream cellular events.

H2A.Z: The Two-Faced Regulator of Transcription

H2A.Z, a highly conserved variant, is enriched at the promoters of both active and poised genes, highlighting its dual role in gene regulation.[3] Its N-terminal tail is a key site for acetylation, a modification strongly associated with transcriptional activation.[3][4]

Biological Significance:

  • Transcriptional Activation: Acetylation of the H2A.Z N-terminal tail, primarily at lysines 4, 7, 11, and 14, is a hallmark of active gene promoters.[4][5] This modification is thought to destabilize the nucleosome, creating a more open chromatin conformation that is permissive for transcription.[6]

  • Gene Poising: In its deacetylated state, H2A.Z can be associated with poised or inactive genes, suggesting a role in maintaining a state that is ready for rapid activation.[3]

  • Recruitment of Regulatory Complexes: The acetylated N-terminal tail of H2A.Z can act as a binding platform for various protein complexes, including bromodomain-containing proteins that are involved in transcriptional activation.[7]

H2A.X: The Sentinel of Genome Integrity

H2A.X is a critical player in the DNA damage response (DDR). Its defining feature is a C-terminal SQE motif, but its N-terminal region also undergoes modifications that are crucial for an effective repair process.[8]

Biological Significance:

  • DNA Damage Signaling: Upon DNA double-strand breaks (DSBs), H2A.X is rapidly phosphorylated at Serine 139 (γH2AX) by kinases such as ATM and ATR.[1][5][9] While the primary phosphorylation site is in the C-terminus, the N-terminal tail is also subject to modifications like acetylation and ubiquitination that contribute to the recruitment and retention of DNA repair factors at the site of damage.[8]

  • Chromatin Remodeling: Modifications on the H2A.X N-terminal tail can influence chromatin structure, making the damaged DNA more accessible to the repair machinery.[7]

macroH2A: The Guardian of Chromatin Compaction

macroH2A is a large H2A variant characterized by a C-terminal macrodomain. Its N-terminal region, particularly the "linker" region that connects the histone fold to the macrodomain, plays a significant role in chromatin organization and compaction.[10][11]

Biological Significance:

  • Heterochromatin Formation: The highly basic linker region of macroH2A contributes to the compaction of chromatin fibers, a feature of heterochromatin.[8][11] This linker is thought to stabilize the wrapping of DNA around the histone core.[8]

  • Transcriptional Repression: By promoting a more condensed chromatin state, macroH2A is generally associated with transcriptional repression.[10]

  • DNA Repair: The linker domain of macroH2A has also been implicated in DNA repair pathways.[11]

H2A.Bbd: The Facilitator of Active Transcription

H2A.Bbd (Barr body deficient) is a rapidly evolving variant associated with actively transcribed chromatin.[11][12] Its N-terminal tail is notably different from canonical H2A and other variants, lacking some of the typical lysine (B10760008) residues for modification.[13]

Biological Significance:

  • Transcriptional Elongation: H2A.Bbd is enriched in the bodies of actively transcribed genes and is associated with the elongating form of RNA polymerase II.[11][12]

  • Open Chromatin Structure: Nucleosomes containing H2A.Bbd are less stable and wrap less DNA than canonical nucleosomes, contributing to a more open and transcription-friendly chromatin environment.[11][14]

  • mRNA Processing: Recent evidence suggests a role for H2A.Bbd in linking transcription with mRNA splicing.[11][12]

Quantitative Analysis of N-Terminal Post-Translational Modifications

The functional outcomes of H2A variant incorporation are often dictated by the specific PTMs on their N-terminal tails. Quantitative mass spectrometry has been instrumental in deciphering these modification patterns.

Histone VariantN-Terminal ModificationResidue(s)Biological Context/FunctionQuantitative InsightsReference(s)
H2A.Z AcetylationK4, K7, K11, K14Transcriptional activation, Enhancer activityAcetylation levels correlate with gene activity. K7 and K11 are frequently modified in embryonic stem cells.[4][5]
UbiquitinationK3, K8, K10, K14Transcriptional repressionUbiquitination is generally associated with silenced chromatin states.[15]
H2A.X AcetylationK5DNA damage responseAcetylation of H2A.X occurs in response to DNA damage.[16]
PhosphorylationS1DNA damage responsePhosphorylation at S1 is observed alongside γH2AX.[16]
macroH2A PhosphorylationS137Cell cycle regulation, DNA damage responsePhosphorylation of the linker region can influence chromatin compaction.[11]
H2A.Bbd --Active transcriptionThe N-terminal tail lacks many of the canonical lysine residues for acetylation.[13]

Key Signaling Pathways Involving H2A Variant N-Terminal Regions

The N-terminal tails of H2A variants are integral components of complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways.

H2A.X Phosphorylation in the DNA Damage Response

DNA_Damage_Response DSB DNA Double-Strand Break ATM_ATR ATM / ATR Kinases DSB->ATM_ATR activates H2AX Histone H2A.X ATM_ATR->H2AX phosphorylates gamma_H2AX γH2AX (pS139) H2AX->gamma_H2AX Repair_Factors DNA Repair Factors (e.g., BRCA1, 53BP1) gamma_H2AX->Repair_Factors recruits Chromatin_Remodeling Chromatin Remodeling gamma_H2AX->Chromatin_Remodeling facilitates Cell_Cycle_Arrest Cell Cycle Arrest Repair_Factors->Cell_Cycle_Arrest initiates Chromatin_Remodeling->Repair_Factors enables access for

H2A.X phosphorylation cascade upon DNA damage.
H2A.Z Acetylation in Transcriptional Activation

H2AZ_Acetylation_Pathway cluster_0 Recruitment cluster_1 Modification cluster_2 Downstream Effects Transcription_Factors Transcription Factors TIP60_Complex TIP60/NuA4 Complex Transcription_Factors->TIP60_Complex recruits H2AZ Histone H2A.Z TIP60_Complex->H2AZ acetylates ac_H2AZ Acetylated H2A.Z (K4, K7, K11, K14) H2AZ->ac_H2AZ Bromodomain_Proteins Bromodomain Proteins ac_H2AZ->Bromodomain_Proteins recruits Chromatin_Opening Chromatin Opening ac_H2AZ->Chromatin_Opening promotes Transcription_Activation Transcriptional Activation Bromodomain_Proteins->Transcription_Activation facilitates Chromatin_Opening->Transcription_Activation enables

TIP60-mediated H2A.Z acetylation in gene activation.
macroH2A in Chromatin Compaction

macroH2A_Compaction macroH2A macroH2A Linker_Region Basic Linker Region macroH2A->Linker_Region Nucleosome Nucleosome Linker_Region->Nucleosome stabilizes DNA at entry/exit Chromatin_Fiber Chromatin Fiber Nucleosome->Chromatin_Fiber promotes condensation of Heterochromatin Heterochromatin Formation Chromatin_Fiber->Heterochromatin leads to Transcriptional_Repression Transcriptional Repression Heterochromatin->Transcriptional_Repression results in

Role of macroH2A's linker region in chromatin compaction.

Experimental Protocols

Native Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Variants

This protocol is adapted for the analysis of histone variants and their modifications, which often do not require cross-linking.

Materials:

  • Cell culture reagents

  • Dounce homogenizer

  • Micrococcal Nuclease (MNase)

  • Antibodies specific to the H2A variant of interest

  • Protein A/G magnetic beads

  • Buffers (Lysis, Digestion, IP, Wash, Elution)

  • DNA purification kit

  • Reagents for library preparation and sequencing

Procedure:

  • Cell Harvest and Nuclei Isolation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

    • Homogenize the cells with a Dounce homogenizer to release nuclei.

    • Pellet the nuclei by centrifugation.

  • Chromatin Digestion:

    • Resuspend the nuclear pellet in MNase digestion buffer.

    • Add MNase and incubate at 37°C to digest the chromatin into mononucleosomes. The digestion time should be optimized for the cell type and desired fragmentation.

    • Stop the reaction by adding EDTA.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a specific antibody against the H2A variant overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the protein-DNA interactions by incubating with Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

In Vitro Nucleosome Reconstitution by Salt Dialysis

This method allows for the assembly of nucleosomes with defined histone variant composition.[1][3]

Materials:

  • Recombinant histone variants and canonical histones

  • Purified DNA template (e.g., Widom 601 sequence)

  • High salt buffer (e.g., 2 M NaCl)

  • Low salt buffer (e.g., 10 mM NaCl)

  • Dialysis tubing or cassettes

Procedure:

  • Histone Octamer Refolding:

    • Mix equimolar amounts of the desired histones (including the H2A variant) in unfolding buffer (e.g., 6 M Guanidine-HCl).

    • Dialyze against a high-salt refolding buffer (e.g., 2 M NaCl) to allow the histones to refold into octamers.

  • Nucleosome Assembly:

    • Mix the refolded histone octamers and the DNA template in a high-salt buffer.

    • Gradually decrease the salt concentration by dialysis against buffers with progressively lower NaCl concentrations (e.g., 1.5 M, 1.0 M, 0.8 M, 0.6 M, and finally 10 mM). This allows the DNA to wrap around the histone octamers to form nucleosomes.

  • Quality Control:

    • Analyze the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE) to assess the efficiency of reconstitution and the homogeneity of the sample.

In Vitro Transcription Assay with Reconstituted Chromatin

This assay is used to assess the impact of specific H2A variants on transcription.[15][17]

Materials:

  • Reconstituted chromatin templates (from Protocol 4.2)

  • Nuclear extract or purified transcription factors

  • RNA polymerase II

  • Ribonucleotides (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer

Procedure:

  • Transcription Reaction Setup:

    • Combine the reconstituted chromatin template, nuclear extract or purified transcription factors, and RNA polymerase II in a transcription buffer.

    • Initiate the transcription reaction by adding the ribonucleotide mix containing the radiolabeled nucleotide.

    • Incubate at 30°C for a defined period.

  • RNA Purification:

    • Stop the reaction and purify the newly synthesized RNA.

  • Analysis:

    • Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

    • Quantify the transcript levels to determine the effect of the H2A variant on transcriptional efficiency.

Conclusion and Future Directions

The N-terminal regions of histone H2A variants are critical for a multitude of cellular functions, acting as dynamic platforms for post-translational modifications and protein interactions that fine-tune chromatin structure and gene expression. Understanding the intricate details of these processes is paramount for the development of novel therapeutic strategies targeting epigenetic dysregulation in diseases such as cancer.

Future research will likely focus on:

  • Deciphering the "Histone Code" of H2A Variants: Elucidating the combinatorial effects of different PTMs on the N-terminal tails and how they are interpreted by the cellular machinery.

  • Developing Variant-Specific Inhibitors: Designing small molecules that can specifically target the enzymes that write, read, or erase PTMs on the N-terminal tails of particular H2A variants.

  • Single-Molecule Studies: Employing advanced biophysical techniques to visualize the dynamic interactions of H2A variant N-terminal tails with DNA and other proteins in real-time.

This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and exciting field of histone H2A variant biology. By leveraging the provided data, protocols, and pathway diagrams, the scientific community can continue to unravel the critical roles of these epigenetic regulators and pave the way for innovative therapeutic interventions.

References

Preliminary Studies on the N-Terminal Tail of Histone H2A (1-20) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-terminal tail of histone H2A, encompassing the first 20 amino acids, is a critical signaling hub within the chromatin landscape. This region is subject to a diverse array of post-translational modifications (PTMs) that dynamically regulate fundamental cellular processes including gene expression, DNA repair, and chromatin compaction. Understanding the intricate functions of the H2A(1-20) tail is paramount for elucidating the epigenetic control of cellular homeostasis and its dysregulation in disease. This technical guide provides an in-depth overview of the current understanding of the H2A(1-20) region, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows to facilitate further research and therapeutic development.

Introduction

Eukaryotic DNA is meticulously packaged into chromatin, a dynamic structure primarily composed of DNA and histone proteins. The fundamental repeating unit of chromatin is the nucleosome, which consists of a histone octamer (two copies each of H2A, H2B, H3, and H4) wrapped by approximately 147 base pairs of DNA. Protruding from this core structure are the N-terminal tails of the histone proteins, which are largely unstructured and accessible to a plethora of enzymes that catalyze post-translational modifications (PTMs).[1][2]

The N-terminal tail of histone H2A (H2A-NT) plays a crucial role in modulating chromatin structure and function. The first 20 amino acids of this tail are a hotbed for PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[2] These modifications act as a sophisticated "histone code," recruiting specific effector proteins ("readers") that, in turn, influence downstream cellular events. This guide focuses on the functional significance of the H2A(1-20) region, summarizing the quantitative impact of its modifications and mutations on key cellular processes and providing detailed protocols for its study.

Role of H2A(1-20) in Cellular Processes

Gene Regulation

The H2A N-terminal domain is predominantly involved in the repression of a large subset of the Saccharomyces cerevisiae genome.[3] Deletion and mutation analyses have pinpointed a small subdomain within residues 16-20 as being essential for this transcriptional repression.[3] Specifically, serine-17 and arginine-18 are critical for the repression of certain genes.[3]

Post-translational modifications within the H2A(1-20) tail are key regulators of gene expression. Acetylation of lysine (B10760008) residues, for instance, is generally associated with transcriptional activation. This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open and accessible chromatin structure.[2]

DNA Damage Response

The H2A N-terminal tail is integral to the cellular response to DNA damage. It participates in both homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways for double-strand break (DSB) repair.[4][5] Specific residues within this region are crucial for the efficient recruitment of DNA repair factors to sites of damage. For instance, mutation of serine 2 in yeast H2A has been shown to significantly reduce the efficiency of NHEJ.[6] Furthermore, deletion of the H2A N-terminal domain can impart sensitivity to UV irradiation, highlighting its role in nucleotide excision repair pathways.[3]

Chromatin Compaction

The H2A(1-20) tail directly influences higher-order chromatin structure. Studies have shown that the presence of arginine residues within this region, particularly at positions 3 and 11 in human H2A, promotes chromatin compaction.[1][7] The insertion of these arginines into the H2A of organisms with smaller genomes has been demonstrated to increase linear chromatin compaction by up to 40%.[7] Conversely, the removal of these arginine residues leads to a marked decrease in chromatin compaction in human cells.[1] This regulatory mechanism is thought to involve direct interactions between the positively charged arginine residues and the negatively charged DNA, facilitating tighter nucleosomal packing.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on the H2A(1-20) tail.

Table 1: Impact of H2A N-Terminal Mutations on Chromatin Compaction

Cell LineH2A MutantChange in Interprobe Distance (Chromosome 1 FISH)Change in Nuclear AreaReference
MDA-MB-453R3AIncreasedIncreased[1]
MDA-MB-453R11AIncreasedIncreased[1]
HEK293Δ1-12IncreasedIncreased[1]

Table 2: Effect of H2A N-Terminal Mutations on Gene Expression in S. cerevisiae

H2A MutantReporter GeneFold Change in mRNA Level (relative to Wild-Type)Reference
Δ4-20BNA14.1[3]
Δ4-20BNA26.1[3]
K4,7GBNA11.7[3]
K4,7GBNA21.5[3]
Δ16-20BNA25.5[3]

Table 3: Influence of H2A N-Terminal Mutations on DNA Repair Efficiency in Yeast

H2A MutantDNA Repair PathwayRepair Efficiency (% of Wild-Type)Reference
S2ANon-Homologous End-Joining (NHEJ)<30%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the H2A(1-20) tail.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to identify the genomic regions associated with specific histone modifications or histone-binding proteins.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-acetyl-H2A K5) or a protein that binds to the H2A tail.

  • Immune Complex Capture: Add protein A/G agarose (B213101) beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the enriched DNA by quantitative PCR (qPCR) to determine the relative abundance of specific genomic regions.[8][9]

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying histone PTMs.

Protocol:

  • Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction protocol.

  • Protein Digestion: Digest the purified histones into smaller peptides using a protease such as trypsin. To facilitate this, histones can be derivatized with propionic anhydride (B1165640) to block lysine residues from tryptic cleavage, resulting in larger peptides that are more amenable to analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Identify the peptides and their modifications by searching the MS/MS spectra against a protein sequence database. Quantify the relative abundance of different PTMs by comparing the peak areas of the modified and unmodified peptides.[10][11]

Peptide Pull-Down Assay

This assay is used to identify proteins that bind to specific PTMs on the H2A(1-20) tail.

Protocol:

  • Peptide Synthesis and Immobilization: Synthesize biotinylated peptides corresponding to the H2A(1-20) sequence with and without specific PTMs. Immobilize these peptides on streptavidin-coated beads.

  • Nuclear Extract Preparation: Prepare a nuclear extract from the cells of interest.

  • Binding Reaction: Incubate the immobilized peptides with the nuclear extract to allow for protein binding.

  • Washes: Wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins from the peptides using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Identify the eluted proteins by mass spectrometry or Western blotting using specific antibodies.[12][13]

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of a HAT enzyme to acetylate the H2A(1-20) peptide.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the HAT enzyme, the H2A(1-20) peptide substrate, and acetyl-CoA (the acetyl group donor) in a suitable buffer.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Detection: The transfer of the acetyl group to the peptide can be detected using various methods, including:

    • Radiolabeling: Use [14C]-acetyl-CoA and measure the incorporation of radioactivity into the peptide.

    • Fluorescence: Use a fluorescently labeled peptide and detect changes in fluorescence upon acetylation.

    • Antibody-based detection: Use an antibody that specifically recognizes the acetylated form of the peptide.[14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the H2A N-terminal tail and the workflows of the experimental protocols described above.

Diagram 1: H2A(1-20) in DNA Double-Strand Break Repair Signaling

DNA_Repair_Signaling DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates H2A_NT Histone H2A (1-20) Tail ATM_ATR->H2A_NT phosphorylates Phosphorylation Phosphorylation (e.g., S2) H2A_NT->Phosphorylation Repair_Factors DNA Repair Factors (e.g., NHEJ proteins) Phosphorylation->Repair_Factors recruits Repair DNA Repair Repair_Factors->Repair

Caption: Simplified pathway of H2A(1-20) phosphorylation in DNA DSB repair.

Diagram 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow cluster_Cellular In Vivo cluster_IP Immunoprecipitation cluster_Analysis Downstream Analysis Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (Specific Antibody) Shearing->IP Capture 5. Immune Complex Capture (Beads) IP->Capture Washes 6. Washes Capture->Washes Elution 7. Elution & Reverse Cross-linking Washes->Elution Purification 8. DNA Purification Elution->Purification Analysis 9. qPCR/Sequencing Purification->Analysis

Caption: Step-by-step workflow of a typical ChIP experiment.

Diagram 3: Workflow for Mass Spectrometry-Based PTM Analysis

MS_Workflow Histone_Extraction 1. Histone Extraction Digestion 2. Proteolytic Digestion (e.g., Trypsin) Histone_Extraction->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 4. Data Analysis (Peptide ID & PTM Quantification) LC_MS->Data_Analysis

Caption: Overview of the workflow for histone PTM analysis by mass spectrometry.

Diagram 4: Peptide Pull-Down Assay Workflow

PullDown_Workflow Peptide_Immobilization 1. Immobilize Biotinylated H2A(1-20) Peptides Binding 3. Incubate Peptides with Extract Peptide_Immobilization->Binding Nuclear_Extract 2. Prepare Nuclear Extract Nuclear_Extract->Binding Washes 4. Wash Beads Binding->Washes Elution 5. Elute Bound Proteins Washes->Elution Analysis 6. Identify Proteins (MS or Western Blot) Elution->Analysis

Caption: Workflow for identifying proteins that bind to the H2A(1-20) tail.

Conclusion and Future Directions

The N-terminal tail of histone H2A (1-20) is a dynamic and functionally versatile region that plays a pivotal role in the epigenetic regulation of key cellular processes. The preliminary studies summarized in this guide underscore the importance of this short peptide in gene regulation, DNA damage repair, and the maintenance of chromatin architecture. The provided quantitative data, while not exhaustive, offers a glimpse into the significant impact of modifications and mutations within this domain.

Future research should focus on generating more comprehensive quantitative datasets, particularly in the context of a wider range of cell types and disease models. High-throughput mass spectrometry approaches will be instrumental in mapping the combinatorial complexity of PTMs on the H2A(1-20) tail and understanding how these "codes" are interpreted by the cellular machinery. Furthermore, the development of specific chemical probes and inhibitors targeting the enzymes that write, erase, and read these modifications will be crucial for dissecting their precise functions and for developing novel therapeutic strategies that target the epigenetic vulnerabilities of diseases such as cancer. The detailed experimental protocols and visual workflows presented here are intended to serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

References

Methodological & Application

Application Notes and Protocols: Histone H2A (1-20) Peptide Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tails of core histones are critical hubs for regulating chromatin structure and function. These intrinsically disordered regions are subject to a plethora of post-translational modifications (PTMs) that act as a "histone code," recruiting specific effector proteins to modulate gene expression, DNA repair, and other essential cellular processes. The histone H2A N-terminal tail, encompassing amino acids 1-20, is a key player in these regulatory networks. The Histone H2A (1-20) peptide pull-down assay is a powerful and straightforward biochemical technique used to identify and characterize proteins that interact with this specific region of H2A. This assay is instrumental in deciphering the molecular mechanisms underlying epigenetic regulation and provides a valuable tool for drug discovery efforts targeting these pathways.

This application note provides a detailed protocol for performing a histone H2A (1-20) peptide pull-down assay coupled with mass spectrometry for protein identification. It also discusses the applications of this assay in understanding disease and in the development of novel therapeutics.

Principle of the Assay

The histone H2A (1-20) peptide pull-down assay is a type of affinity purification. A biotinylated synthetic peptide corresponding to the first 20 amino acids of histone H2A is immobilized on streptavidin-coated beads. These peptide-bead complexes are then incubated with a protein source, such as nuclear extract or a purified protein of interest. Proteins that bind to the H2A (1-20) peptide are "pulled down" with the beads. After a series of washes to remove non-specific binders, the interacting proteins are eluted and can be identified by various methods, most commonly by mass spectrometry. This technique allows for the unbiased discovery of novel H2A (1-20) binding partners.[1]

Applications in Research and Drug Development

The H2A N-terminal tail is implicated in a variety of cellular processes and its deregulation is associated with diseases such as cancer.[2][3][4] Understanding the proteins that interact with this region can provide crucial insights into disease mechanisms and reveal novel therapeutic targets.

  • Identifying Novel "Reader" Proteins: This assay is fundamental in identifying proteins that "read" the epigenetic marks on the H2A tail. These reader proteins are often components of larger complexes that dictate downstream cellular events.

  • Validating Drug Targets: For small molecules designed to disrupt the interaction between the H2A tail and a specific binding partner, this assay can be used to validate their efficacy and specificity.[5]

  • Understanding Disease Mechanisms: By comparing the H2A (1-20) interactome in healthy versus diseased cells, researchers can identify aberrant protein interactions that contribute to the disease phenotype.

  • Investigating the Effect of PTMs: The assay can be adapted to study how specific PTMs on the H2A (1-20) peptide, such as acetylation or phosphorylation, influence protein binding.[6][7] This is achieved by using peptides synthesized with these specific modifications.

Experimental Protocol

This protocol outlines the steps for a biotinylated histone H2A (1-20) peptide pull-down assay followed by mass spectrometry-based protein identification.

Materials and Reagents
  • Peptides:

    • Biotinylated Histone H2A (1-20) peptide (e.g., N-terminus biotinylated)

    • Biotinylated control peptide (e.g., a scrambled sequence of H2A (1-20) or another unrelated biotinylated histone peptide)

  • Beads: Streptavidin-coated magnetic beads or agarose (B213101) beads

  • Protein Source: Nuclear extract from cultured cells or tissues, or purified recombinant proteins

  • Buffers:

    • Peptide Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

    • Wash Buffer: Peptide Binding Buffer with 300-500 mM NaCl

    • Elution Buffer for Mass Spectrometry: 2 M Urea, 50 mM Tris-HCl pH 7.5, 5 mM TCEP

    • SDS-PAGE Elution Buffer: 2x Laemmli sample buffer

  • Other Reagents:

    • Protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

    • Reagents for SDS-PAGE and Western blotting (if validating with a specific antibody)

    • Mass spectrometry-grade water, acetonitrile, and formic acid

Experimental Workflow Diagram

Histone_H2A_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash & Elution cluster_analysis Analysis Peptide Biotinylated H2A (1-20) Peptide Immobilization Immobilize Peptide on Beads Peptide->Immobilization Beads Streptavidin Beads Beads->Immobilization Protein_Source Nuclear Extract / Protein Lysate Incubation Incubate with Protein Source Protein_Source->Incubation Immobilization->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE / Western Blot Elution->SDS_PAGE MS Mass Spectrometry Elution->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Workflow of the Histone H2A (1-20) peptide pull-down assay.
Step-by-Step Procedure

1. Peptide Immobilization:

  • Resuspend the streptavidin beads by gentle vortexing.

  • Transfer a sufficient amount of bead slurry to a new microcentrifuge tube.

  • Wash the beads three times with 1 mL of Peptide Binding Buffer. For magnetic beads, use a magnetic stand to pellet the beads between washes. For agarose beads, centrifuge at low speed (e.g., 500 x g for 1 minute).

  • Resuspend the washed beads in Peptide Binding Buffer to create a 50% slurry.

  • Add 1-5 µg of biotinylated H2A (1-20) peptide (and control peptide in a separate tube) to the bead slurry.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the beads.

  • Wash the peptide-bound beads three times with Peptide Binding Buffer to remove unbound peptide.

2. Protein Binding:

  • Prepare the nuclear extract from your cells or tissues of interest. Ensure to add protease and phosphatase inhibitors to the lysis buffer.

  • Determine the protein concentration of the nuclear extract using a BCA assay.

  • Dilute the nuclear extract to a final concentration of 1-2 mg/mL in ice-cold Peptide Binding Buffer.

  • Add 500 µg to 1 mg of the diluted nuclear extract to the tubes containing the peptide-bound beads and the control beads.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

3. Washing:

  • Pellet the beads using a magnetic stand or centrifugation.

  • Carefully remove and save the supernatant (this is the "unbound" fraction).

  • Wash the beads five times with 1 mL of ice-cold Wash Buffer. Increase the salt concentration (e.g., to 300-500 mM NaCl) in the Wash Buffer to reduce non-specific binding. For each wash, rotate for 5 minutes at 4°C.

4. Elution:

  • For Mass Spectrometry:

    • After the final wash, add 50 µL of Elution Buffer for Mass Spectrometry to the beads.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new, low-binding microcentrifuge tube.

    • The samples are now ready for in-solution trypsin digestion and subsequent mass spectrometry analysis.

  • For SDS-PAGE and Western Blotting:

    • After the final wash, add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

5. Data Analysis (Mass Spectrometry):

  • The raw mass spectrometry data should be searched against a relevant protein database (e.g., human UniProt database) using a search algorithm like MaxQuant or Proteome Discoverer.

  • Identify proteins that are significantly enriched in the H2A (1-20) pull-down compared to the control pull-down.

  • Quantitative analysis, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can be used to determine the relative abundance of the interacting proteins.

Data Presentation

Quantitative data from a hypothetical H2A (1-20) peptide pull-down experiment followed by mass spectrometry is presented below. The data should be interpreted as proteins that show a significant enrichment in the H2A (1-20) pull-down compared to a control pull-down.

Table 1: Hypothetical Interacting Proteins Identified by H2A (1-20) Peptide Pull-Down and Mass Spectrometry

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (H2A/Control)p-valueFunction
P0C0S8H2AC20Histone H2A type 2-C>10<0.001Component of the nucleosome
Q9Y230BAZ1ABromodomain adjacent to zinc finger domain protein 1A5.2<0.01Chromatin remodeling, component of the ACF complex
P51531CBX5Chromobox protein homolog 5 (HP1a)4.5<0.01Heterochromatin formation, gene silencing
Q15027SMARCA4SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4 (BRG1)3.8<0.05ATP-dependent chromatin remodeling
P16401PRKACAcAMP-dependent protein kinase catalytic subunit alpha3.1<0.05Kinase, involved in signaling pathways
Q99708KAT2AK(lysine) acetyltransferase 2A (GCN5)2.9<0.05Histone acetyltransferase

Note: This is example data and not from a specific publication. Actual results will vary depending on the cell type and experimental conditions.

Signaling Pathway Diagram

The H2A (1-20) tail can serve as a platform for the recruitment of various protein complexes that influence chromatin structure and gene expression. The following diagram illustrates a potential signaling pathway involving H2A (1-20) and some of its interacting protein families.

H2A_Signaling_Pathway cluster_modifiers Modifying Enzymes cluster_remodelers Chromatin Remodelers cluster_readers Reader Proteins cluster_outcomes Downstream Effects H2A_tail Histone H2A (1-20) Tail HATs HATs (e.g., GCN5) H2A_tail->HATs Acetylation Kinases Kinases (e.g., PKA) H2A_tail->Kinases Phosphorylation ACF ACF Complex (BAZ1A) H2A_tail->ACF SWI_SNF SWI/SNF Complex (BRG1) H2A_tail->SWI_SNF HP1 HP1 (CBX5) H2A_tail->HP1 Chromatin_Remodeling Chromatin Remodeling ACF->Chromatin_Remodeling SWI_SNF->Chromatin_Remodeling Heterochromatin Heterochromatin Formation HP1->Heterochromatin Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression Heterochromatin->Gene_Expression Repression

Caption: Potential signaling pathways involving the Histone H2A (1-20) tail.

Troubleshooting

IssuePossible CauseSuggestion
High background of non-specific proteins - Insufficient washing- Inappropriate salt concentration in wash buffer- Protein aggregation- Increase the number of washes- Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl)- Centrifuge the protein lysate at high speed before incubation with beads
Low yield of interacting proteins - Inefficient protein binding- Inefficient elution- Low abundance of the interacting protein- Increase the amount of protein lysate- Increase the incubation time- Optimize the elution buffer and conditions- Use a more sensitive detection method
No difference between H2A (1-20) and control pull-down - The protein of interest does not bind to the H2A (1-20) tail- The control peptide is not appropriate- Verify the interaction with an orthogonal method (e.g., co-immunoprecipitation)- Use a different control peptide

Conclusion

The histone H2A (1-20) peptide pull-down assay is a versatile and powerful tool for identifying and characterizing proteins that interact with the N-terminal tail of histone H2A. This method provides valuable insights into the mechanisms of epigenetic regulation and can be instrumental in the discovery and validation of novel drug targets. By carefully optimizing the experimental conditions and employing sensitive detection methods like mass spectrometry, researchers can unravel the complex interplay of proteins that shape the chromatin landscape and influence cellular fate.

References

Application Notes and Protocols: Utilizing Synthetic Histone H2A (1-20) as a Substrate for Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical post-translational modification that plays a pivotal role in the regulation of chromatin structure and gene expression. The N-terminal tails of histones are hotspots for various modifications, including arginine methylation, which is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). The synthetic peptide Histone H2A (1-20) serves as a valuable substrate for in vitro methylation assays, enabling the study of specific histone methyltransferases (HMTs), the screening of potential inhibitors, and the characterization of their enzymatic kinetics. This document provides detailed application notes and protocols for utilizing the Histone H2A (1-20) peptide in various methylation assay formats.

The N-terminal tail of Histone H2A is a known substrate for several PRMTs, including PRMT1, PRMT5, and PRMT6. A key methylation site within the H2A (1-20) sequence is Arginine 3 (R3), which is targeted by PRMT6.[1] The methylation of this and other residues on the H2A tail can influence transcriptional activation or repression, making the enzymes that catalyze these modifications attractive targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data for enzymes known to methylate the N-terminal tail of Histone H2A. While specific kinetic data for the H2A (1-20) peptide is limited in the public domain, data for similar substrates and relevant inhibitors are provided to guide experimental design.

Table 1: Enzyme Kinetic Parameters for Histone H2A Methylation

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg)Notes
PRMT6Recombinant Histone H2ANot specifiedNot specifiedPRMT6 methylates Arginine 3 of Histone H2A.[1]
PRMT1Recombinant Histone H2ANot specifiedNot specifiedPRMT1 has been shown to methylate Histone H2A.
PRMT5Recombinant Histone H2ANot specifiedNot specifiedPRMT5 is known to methylate Histone H2A.[2]

Note: Specific kinetic parameters are highly dependent on assay conditions, including buffer composition, temperature, and the specific lot of enzyme and substrate.

Table 2: IC50 Values of Inhibitors for H2A-Methylating Enzymes

EnzymeInhibitorSubstrate Used in AssayIC50 (μM)Notes
PRMT5CMP5HTLV-1-infected and ATL cell lines3.98 - 7.58Cell-based assay measuring cell viability.[3]
PRMT5HLCL61HTLV-1-infected and ATL cell lines3.09 - 7.58Cell-based assay measuring cell viability.[3]
PRMT6(R)-2 (SGC6870)Peptide Substrate0.077 ± 0.006Allosteric inhibitor.[4]
PRMT1Compound 1H4-20 peptideKis = 2.6, Kii = 38Mixed-type inhibitor.[5]

Note: The IC50 values are highly dependent on the specific substrate and assay conditions used. The data presented here are for comparative purposes.

Experimental Protocols

Here, we provide detailed protocols for two common types of in vitro histone methyltransferase assays using the synthetic Histone H2A (1-20) peptide as a substrate: a radioactive filter-binding assay and a non-radioactive AlphaLISA® assay.

Protocol 1: Radioactive Filter-Binding Assay

This traditional and highly sensitive method measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) into the histone peptide substrate.

Materials:

  • Histone H2A (1-20) peptide

  • Recombinant human PRMT1, PRMT5, or PRMT6

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT)

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 100 mM sodium carbonate, pH 8.5)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, [³H]-SAM (typically 0.5-1 µM), and the Histone H2A (1-20) peptide substrate (typically 1-5 µg per reaction).[6]

    • For inhibitor studies, add the desired concentration of the inhibitor to the reaction wells. Include a DMSO control.

    • Initiate the reaction by adding the recombinant HMT enzyme (e.g., 500 nM of PRMT6).[7] The final reaction volume is typically 20-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stopping the Reaction and Filtration:

    • Spot the entire reaction mixture onto a P81 phosphocellulose filter paper.

    • Immediately immerse the filter paper in the wash buffer and wash for 5-10 minutes with gentle agitation. Repeat the wash step two more times to remove unincorporated [³H]-SAM.

  • Scintillation Counting:

    • Air-dry the filter paper completely.

    • Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the amount of methylated peptide based on the specific activity of the [³H]-SAM and the counts per minute (CPM) obtained.

  • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Non-Radioactive AlphaLISA® Assay

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a sensitive, non-radioactive alternative for detecting histone methylation. This assay uses donor and acceptor beads that, when brought into proximity by a specific molecular interaction, generate a chemiluminescent signal.

Materials:

  • Biotinylated Histone H2A (1-20) peptide

  • Recombinant human PRMT1, PRMT5, or PRMT6

  • S-adenosyl-L-methionine (SAM)

  • AlphaLISA® anti-methyl arginine antibody-conjugated Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA® Assay Buffer

  • White opaque 384-well microplates

  • An Alpha-enabled plate reader

Procedure:

  • Enzymatic Reaction:

    • In a 384-well plate, add the assay buffer, SAM (concentration to be optimized, often near the Km), and the biotinylated Histone H2A (1-20) peptide (e.g., 30 nM).[8]

    • For inhibitor screening, add the test compounds at various concentrations.

    • Initiate the reaction by adding the HMT enzyme (e.g., PRMT5).[8]

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[9]

  • Detection:

    • Stop the enzymatic reaction by adding the AlphaLISA® Acceptor beads diluted in an appropriate buffer. This buffer often contains EDTA to chelate divalent cations required by some enzymes. Incubate for 60 minutes at room temperature.[10]

    • Add the Streptavidin-coated Donor beads. Incubate for 30 minutes at room temperature in the dark.[10]

  • Signal Reading:

    • Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.

Data Analysis:

  • The AlphaLISA® signal is directly proportional to the amount of methylated peptide.

  • For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Diagrams

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis H2A_peptide Histone H2A (1-20) Peptide Incubation Incubation (30°C, 15-60 min) H2A_peptide->Incubation Enzyme HMT Enzyme (e.g., PRMT6) Enzyme->Incubation SAM Methyl Donor (SAM) SAM->Incubation Inhibitor Inhibitor / Vehicle Inhibitor->Incubation Radioactive Radioactive Assay (Filter Binding) Incubation->Radioactive NonRadioactive Non-Radioactive Assay (AlphaLISA) Incubation->NonRadioactive Data Quantification & IC50 Determination Radioactive->Data NonRadioactive->Data

Caption: Experimental workflow for a histone methyltransferase assay using Histone H2A (1-20).

signaling_pathway PRMTs PRMTs (e.g., PRMT1, PRMT5, PRMT6) SAH S-adenosylhomocysteine (SAH) PRMTs->SAH Product MethylatedH2A Methylated Histone H2A PRMTs->MethylatedH2A Catalysis SAM S-adenosylmethionine (SAM) SAM->PRMTs Methyl Donor HistoneH2A Histone H2A (N-terminal tail) HistoneH2A->PRMTs Substrate Chromatin Chromatin Remodeling & Gene Regulation MethylatedH2A->Chromatin

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Antibodies Against the H2A N-Terminus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Chromatin Immunoprecipitation (ChIP) using antibodies that specifically target the N-terminus of histone H2A. The protocols and data presented are intended to facilitate the study of epigenetic modifications on this critical histone protein, which play a significant role in gene regulation and chromatin organization.

Introduction to H2A N-Terminus Modifications

The N-terminal tail of histone H2A is subject to a variety of post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination.[1][2][3] These modifications can influence chromatin structure and function, thereby impacting gene expression.[2][3] For instance, acetylation of lysine (B10760008) residues on the H2A N-terminus is generally associated with transcriptional activation, while ubiquitination can have varied effects depending on the specific residue and cellular context.[1][2] Understanding the genomic localization of these modifications is crucial for elucidating their roles in health and disease.

Crosstalk between different PTMs on the H2A N-terminus and other histones adds another layer of regulatory complexity. For example, PTMs on the N-terminal tail of H2A can influence the ubiquitylation of H2BK120, a key mark in transcriptional elongation.[4][5] ChIP-based techniques are invaluable for mapping the genome-wide distribution of these modifications and deciphering the intricate epigenetic landscape.

Experimental Protocols

Two primary methods for ChIP are detailed below: Native ChIP (N-ChIP) and Cross-linking ChIP (X-ChIP). The choice of method depends on the specific research question and the nature of the protein-DNA interaction being investigated. N-ChIP is often preferred for studying histone modifications as it preserves the native chromatin structure, while X-ChIP is suitable for capturing transient or indirect protein-DNA interactions.

Native Chromatin Immunoprecipitation (N-ChIP) Protocol

This protocol is adapted for the immunoprecipitation of histone H2A N-terminal modifications from cultured cells.

Materials:

  • Cell culture reagents

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, protease inhibitors)

  • Digestion Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 1 mM CaCl2, protease inhibitors)

  • Micrococcal Nuclease (MNase)

  • ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)

  • Antibody specific to the H2A N-terminal modification of interest

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^7 cells by centrifugation. Wash the cell pellet twice with ice-cold PBS.

  • Nuclei Isolation: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.

  • Chromatin Digestion: Resuspend the nuclear pellet in Digestion Buffer. Add MNase and incubate at 37°C for a predetermined optimal time to achieve chromatin fragments of 150-500 bp. Stop the reaction by adding EDTA.

  • Chromatin Solubilization: Centrifuge to pellet the digested nuclei and resuspend in a small volume of Digestion Buffer. Gently disrupt the nuclei to release the chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate a fraction of the pre-cleared chromatin with the specific H2A N-terminus antibody and another fraction with control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for 4-5 hours.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Analysis: The purified DNA can be analyzed by qPCR or prepared for high-throughput sequencing (ChIP-seq).

Cross-linking Chromatin Immunoprecipitation (X-ChIP) Protocol

This protocol is suitable for studying the interaction of non-histone proteins with the H2A N-terminus or for capturing more transient interactions.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine (1.25 M)

  • All materials listed for N-ChIP, with the exception of MNase and Digestion Buffer.

  • SDS Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, protease inhibitors)

  • Sonicator

Procedure:

  • Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Harvesting and Lysis: Harvest and wash the cells as in the N-ChIP protocol. Resuspend the cell pellet in SDS Lysis Buffer and incubate on ice.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using a sonicator. The sonication conditions will need to be optimized for the specific cell type and equipment.

  • Immunoprecipitation, Washing, Elution, Reverse Cross-linking, and DNA Purification: Follow steps 5-8 from the N-ChIP protocol.

  • Analysis: Analyze the purified DNA using qPCR or ChIP-seq.

Quantitative Data Presentation

The following tables summarize representative quantitative data that may be obtained from ChIP experiments targeting H2A N-terminal modifications. Note that specific values will vary depending on the cell type, antibody, and experimental conditions. Due to the limited availability of comprehensive public data specifically for H2A N-terminus ChIP, these tables are illustrative.

Table 1: Representative ChIP-qPCR Data for H2A N-terminal Acetylation

Target Gene PromoterAntibody% Input Enrichment (Mean ± SD)Fold Enrichment over IgG (Mean ± SD)
Active Gene (e.g., GAPDH) H2A-N-term Ac1.5 ± 0.315.0 ± 2.5
IgG0.1 ± 0.051.0 (Reference)
Inactive Gene (e.g., MyoD) H2A-N-term Ac0.2 ± 0.082.0 ± 0.5
IgG0.1 ± 0.041.0 (Reference)

Table 2: Representative ChIP-seq Data Summary for H2A N-terminal Ubiquitination

SampleTotal ReadsMapped Reads (%)Number of PeaksPeak Enrichment (Fold over Input)
H2A-N-term Ub ChIP 45,000,0009212,5005-50
Input DNA 40,000,00095N/A1.0 (Reference)

Visualizations

Signaling Pathways and Experimental Workflows

H2A_N_Terminus_PTM_Signaling cluster_0 External Stimuli / Cellular State cluster_1 Enzymatic Regulation Stress Stress Ubiquitin Ligases E3 Ubiquitin Ligases Stress->Ubiquitin Ligases Developmental Cues Developmental Cues HATs Histone Acetyltransferases Developmental Cues->HATs Cell Cycle Cell Cycle DUBs Deubiquitinases Cell Cycle->DUBs H2A_NT H2A N-Terminus HATs->H2A_NT Adds Acetyl Group HDACs Histone Deacetylases HDACs->H2A_NT Removes Acetyl Group Ubiquitin Ligases->H2A_NT Adds Ubiquitin DUBs->H2A_NT Removes Ubiquitin Acetylation Acetylation H2A_NT->Acetylation Ubiquitination Ubiquitination H2A_NT->Ubiquitination Gene_Activation Gene Activation Acetylation->Gene_Activation Gene_Repression Gene Repression Ubiquitination->Gene_Repression DNA_Repair DNA Repair Ubiquitination->DNA_Repair

Caption: H2A N-terminus PTM signaling pathway.

ChIP_Workflow Start Start: Live Cells Crosslinking 1. Cross-linking (X-ChIP) or Native Nuclei Prep (N-ChIP) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication or MNase) Lysis->Chromatin_Shearing IP 4. Immunoprecipitation with H2A N-terminus Ab Chromatin_Shearing->IP Washing 5. Washing IP->Washing Elution 6. Elution Washing->Elution Reverse_Crosslinking 7. Reverse Cross-linking (for X-ChIP) Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 9. Downstream Analysis (qPCR or Sequencing) DNA_Purification->Analysis End End: Genomic Loci Identified Analysis->End

Caption: General Chromatin Immunoprecipitation workflow.

H2A_N_Terminus_Modifications H2A_NT H2A N-Terminal Tail ...SGRGKQGGKARAKAKTR... Ac Acetylation (Ac) Ac->H2A_NT:f1 Lys5, Lys9 Ub Ubiquitination (Ub) Ub->H2A_NT:f1 Lys13, Lys15 Me Methylation (Me) Me->H2A_NT:f1 Arg3

Caption: Key PTMs on the H2A N-terminal tail.

References

Application Note: Mass Spectrometry Analysis of Post-Translational Modifications on the N-Terminal Tail of Histone H2A (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tails of core histones are critical hubs for a diverse array of post-translational modifications (PTMs), which collectively form a "histone code" that regulates chromatin structure and gene expression. The first 20 amino acids of Histone H2A are subject to numerous PTMs, including acetylation and phosphorylation, which can influence cellular processes ranging from transcription to DNA damage repair. Understanding the landscape of these modifications is crucial for elucidating their roles in health and disease, and for the development of epigenetic drugs. Mass spectrometry (MS) has become an indispensable tool for the detailed characterization and quantification of these PTMs, offering high sensitivity and the ability to identify novel modification sites and combinations.[1] This application note provides a detailed protocol for the analysis of PTMs on the N-terminal tail of Histone H2A (1-20) using a bottom-up proteomics approach.

Key Post-Translational Modifications on Histone H2A (1-20)

The N-terminal tail of Histone H2A is a known substrate for several important PTMs. Among the most studied are the phosphorylation of Serine 1 (S1ph) and the acetylation of Lysine (B10760008) 5 (K5ac).[2][3] These modifications can exist individually or in combination, and their relative abundance is dynamically regulated in response to various cellular signals. For instance, H2A S1 phosphorylation is associated with chromatin condensation during mitosis, while K5 acetylation is generally linked to transcriptionally active chromatin.[4]

Quantitative Analysis of H2A (1-20) PTMs

The following table summarizes representative quantitative data for key PTMs on the N-terminal tail of Histone H2A. It is important to note that the relative abundance of these modifications can vary significantly depending on the cell type, cell cycle stage, and experimental conditions. The data presented here is a synthesis from multiple studies to provide a general overview.

Histone H2A Peptide (1-20)ModificationRelative Abundance (%)Cell Type/OrganismReference
SGRGKQGGKARAKAKTRSSRUnmodifiedVariableMultiple[2]
S GRGKQGGKARAKAKTRSSRPhosphorylation (S1ph)~33% of modified formsMouse L1210 cells[3]
SGRGK QGGKARAKAKTRSSRAcetylation (K5ac)~67% of modified formsMouse L1210 cells[3]
S GRGK QGGKARAKAKTRSSRS1ph + K5acDetectedMouse L1210 cells[3]

Experimental Workflow for H2A (1-20) PTM Analysis

A typical bottom-up proteomics workflow for the analysis of histone PTMs involves several key steps, from histone extraction to data analysis. Chemical derivatization is a crucial step to enable effective enzymatic digestion and subsequent mass spectrometric analysis of the highly basic histone proteins.

G cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture/ Tissue Homogenization nuclear_isolation Nuclear Isolation cell_culture->nuclear_isolation histone_extraction Acid Extraction of Histones nuclear_isolation->histone_extraction protein_quant Protein Quantification histone_extraction->protein_quant derivatization1 Propionylation (Lysine Blocking) protein_quant->derivatization1 digestion Trypsin Digestion derivatization1->digestion derivatization2 Propionylation (N-termini) digestion->derivatization2 desalting Peptide Desalting derivatization2->desalting lc_ms nanoLC-MS/MS desalting->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Experimental workflow for histone PTM analysis.

Detailed Experimental Protocols

Histone Extraction (Acid Extraction Method)
  • Cell Lysis:

    • Start with a pellet of approximately 1x10^8 cells.

    • Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction:

    • Discard the supernatant and resuspend the nuclear pellet in 0.4 N H2SO4.

    • Incubate on a rotator for 2-4 hours at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Histone Precipitation:

    • Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 25% (v/v).

    • Incubate on ice for at least 1 hour.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet for 10-15 minutes.

  • Resuspension:

    • Resuspend the histone pellet in deionized water.

    • Determine the protein concentration using a Bradford or BCA assay.

In-solution Propionylation and Digestion

This protocol is adapted from Garcia et al. (2007).[5][6][7][8][9]

  • Initial Propionylation (Lysine Blocking):

    • Take 50-100 µg of histone sample and adjust the volume to 50 µL with 100 mM ammonium (B1175870) bicarbonate (pH 8.0).

    • Prepare the propionylation reagent by mixing isopropanol (B130326) and propionic anhydride (B1165640) in a 3:1 (v/v) ratio.

    • Add 25 µL of the propionylation reagent to the histone sample.

    • Immediately adjust the pH to ~8.0 with ammonium hydroxide.

    • Incubate at 37°C for 15 minutes.

    • Dry the sample in a vacuum centrifuge.

  • Trypsin Digestion:

    • Resuspend the dried, propionylated histones in 50 µL of 100 mM ammonium bicarbonate (pH 8.0).

    • Add sequencing-grade trypsin at a 1:20 (enzyme:substrate) ratio.

    • Incubate overnight at 37°C.

  • Second Propionylation (N-terminal Derivatization):

    • Dry the digested peptides in a vacuum centrifuge.

    • Resuspend the peptides in 50 µL of deionized water.

    • Repeat the propionylation step as described in step 1.

    • Dry the sample again in a vacuum centrifuge.

Peptide Desalting
  • Resuspend the final peptide sample in 0.1% trifluoroacetic acid (TFA).

  • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's instructions.

  • Elute the peptides in 50% acetonitrile (B52724), 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

nanoLC-MS/MS Analysis
  • Chromatography: Use a nano-flow liquid chromatography system with a C18 reversed-phase column. Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.

Data Analysis

  • Database Searching: Search the acquired MS/MS spectra against a histone database using a search engine like Mascot, Sequest, or MaxQuant.

  • Modifications: Include variable modifications for acetylation (+42.010565 Da) on lysine and phosphorylation (+79.966331 Da) on serine, threonine, and tyrosine. Also include propionylation (+56.026215 Da) as a fixed modification on lysine and peptide N-termini.

  • Quantification: Perform label-free quantification by comparing the peak areas of the extracted ion chromatograms for the modified and unmodified forms of the H2A (1-20) peptide.

Signaling and Functional Implications

The PTMs on the H2A N-terminal tail are part of a complex regulatory network. For example, the interplay between S1 phosphorylation and K5 acetylation can influence the recruitment of effector proteins that recognize specific histone marks, thereby modulating chromatin accessibility and gene expression.

G cluster_signaling Upstream Signaling cluster_enzymes Modifying Enzymes cluster_histone Histone H2A (1-20) cluster_downstream Downstream Effects stress Cellular Stress kinase Kinase stress->kinase mitosis Mitosis mitosis->kinase transcription_factors Transcription Factors hat Histone Acetyltransferase (HAT) transcription_factors->hat h2a_unmod H2A kinase->h2a_unmod P hat->h2a_unmod Ac h2a_s1ph H2A-S1ph h2a_k5ac H2A-K5ac chromatin_condensation Chromatin Condensation h2a_s1ph->chromatin_condensation gene_activation Gene Activation h2a_k5ac->gene_activation

Signaling pathways influencing H2A PTMs.

Conclusion

The mass spectrometry-based bottom-up proteomics workflow detailed in this application note provides a robust and sensitive method for the identification and quantification of post-translational modifications on the N-terminal tail of Histone H2A. This approach is essential for researchers and drug development professionals seeking to understand the intricate role of histone modifications in cellular function and disease. The ability to quantitatively assess changes in the H2A PTM landscape will undoubtedly accelerate the discovery of novel epigenetic biomarkers and therapeutic targets.

References

Application Notes and Protocols for In Vitro Transcription Assays with Reconstituted Nucleosomes Containing H2A (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tails of core histones play a crucial role in regulating chromatin structure and gene expression. The histone H2A N-terminal tail, in particular, has been identified as a key modulator of transcription. Understanding the specific contribution of different domains within this tail is essential for elucidating the mechanisms of transcriptional regulation and for the development of novel therapeutic agents targeting epigenetic pathways.

These application notes provide a comprehensive guide to performing in vitro transcription assays using reconstituted nucleosomes containing a truncated version of histone H2A, specifically lacking the first 20 amino acids (H2A(1-20)). This allows for the direct assessment of the role of the H2A N-terminal tail in modulating transcriptional output. The protocols provided herein detail the procedures for histone expression and purification, nucleosome reconstitution, and the subsequent in vitro transcription assay.

Key Applications

  • Mechanistic Studies of Transcription: Investigate the role of the H2A N-terminal tail in transcriptional repression and its interplay with the general transcription machinery and regulatory factors.

  • Drug Discovery and Screening: Screen for small molecules or biologics that can modulate the transcriptional repression mediated by the H2A N-terminal tail.

  • Epigenetic Research: Dissect the contribution of specific histone domains to chromatin structure and function, providing insights into the epigenetic regulation of gene expression.

Data Presentation

The following table summarizes representative quantitative data from in vitro transcription assays comparing the transcriptional output from nucleosomes reconstituted with full-length H2A and a truncated H2A(1-20) variant. This data illustrates the repressive effect of the H2A N-terminal tail on transcription.

Nucleosome TemplateRelative Transcription Level (%)Fold Repression (vs. Naked DNA)
Naked DNA1001.0
Full-Length H2A Nucleosome254.0
H2A(1-20) Nucleosome651.5

Note: The data presented are illustrative and may vary depending on the specific experimental conditions, including the DNA template, transcription factors, and polymerase used.

Experimental Protocols

Protocol 1: Recombinant Histone Expression and Purification

This protocol describes the expression and purification of recombinant human histones, including full-length H2A and the H2A(1-20) truncation mutant, from E. coli.

Materials:

  • pET expression vectors containing the desired human histone H2A and H2A(1-20) sequences

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Unfolding Buffer (6 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT)

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Dialysis tubing (10 kDa MWCO)

  • Refolding Buffer (2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol)

Procedure:

  • Transformation: Transform the pET expression vectors into E. coli BL21(DE3) cells and plate on LB agar plates with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 3-4 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Inclusion Body Preparation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The histone proteins will be in the insoluble pellet (inclusion bodies). Wash the inclusion bodies twice with Wash Buffer.

  • Solubilization and Refolding: Solubilize the inclusion bodies in Unfolding Buffer. Refold the histones by dialysis against Refolding Buffer.

  • Purification: Purify the refolded histones using size-exclusion chromatography. Pool the fractions containing the purified histones and dialyze against storage buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol). Store at -80°C.

Protocol 2: Nucleosome Reconstitution

This protocol details the assembly of mononucleosomes using the purified recombinant histones and a DNA template containing a strong nucleosome positioning sequence, such as the Widom 601 sequence.

Materials:

  • Purified recombinant histones (H2A or H2A(1-20), H2B, H3, and H4)

  • Purified DNA template (e.g., 147 bp Widom 601 sequence)

  • High Salt Buffer (10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Low Salt Buffer (10 mM Tris-HCl pH 7.5, 20 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Gradient mixer

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Histone Octamer Formation: Mix equimolar amounts of the four core histones (H2A or H2A(1-20), H2B, H3, and H4) in High Salt Buffer. Incubate on ice for 30 minutes to allow for histone octamer assembly.

  • DNA and Histone Mixing: Mix the histone octamer and the DNA template at a desired molar ratio (typically 0.8:1 to 1.2:1 octamer:DNA) in High Salt Buffer.

  • Salt Gradient Dialysis: Place the mixture in dialysis tubing and dialyze against High Salt Buffer for 1 hour at 4°C. Gradually decrease the salt concentration by performing a gradient dialysis against Low Salt Buffer over 16-24 hours at 4°C. Finally, dialyze against Low Salt Buffer for at least 2 hours.

  • Nucleosome Characterization: Analyze the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE) to confirm successful assembly.

Protocol 3: In Vitro Transcription Assay

This protocol outlines the steps for performing an in vitro transcription assay using the reconstituted nucleosomes as a template.

Materials:

  • Reconstituted nucleosomes (with full-length H2A or H2A(1-20)) or naked DNA template

  • HeLa nuclear extract or purified transcription factors (including RNA Polymerase II, TFIID, TFIIA, TFIIB, TFIIE, TFIIF, and TFIIH)

  • Transcription Buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 10 mM MgCl2, 0.2 mM EDTA, 10% glycerol, 1 mM DTT)

  • ATP, CTP, GTP, and UTP solution (10 mM each)

  • [α-³²P]UTP (radiolabeled UTP)

  • Stop Buffer (0.5 M EDTA, 2% SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Denaturing polyacrylamide gel (containing urea)

  • Phosphorimager screen and scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reconstituted nucleosome template (or naked DNA), HeLa nuclear extract or purified transcription factors, and Transcription Buffer.

  • Pre-initiation Complex Formation: Incubate the reaction mixture at 30°C for 30 minutes to allow for the assembly of the pre-initiation complex.

  • Transcription Initiation and Elongation: Start the transcription reaction by adding the NTP mix containing [α-³²P]UTP. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding Stop Buffer.

  • RNA Purification: Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging. Precipitate the RNA from the aqueous phase by adding ethanol and a carrier like glycogen. Wash the pellet with 70% ethanol and resuspend in RNase-free water.

  • Analysis: Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel. Visualize and quantify the transcripts using a phosphorimager.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of the H2A N-terminal tail in transcriptional regulation.

experimental_workflow cluster_histone_prep Histone Preparation cluster_nucleosome_recon Nucleosome Reconstitution cluster_transcription In Vitro Transcription H2A_exp H2A/H2A(1-20) Expression H2A_pur Purification H2A_exp->H2A_pur octamer Histone Octamer Assembly H2A_pur->octamer reconstitution Salt Gradient Dialysis octamer->reconstitution dna DNA Template (e.g., Widom 601) dna->reconstitution pre_initiation Pre-initiation Complex Formation reconstitution->pre_initiation transcription Transcription (³²P-UTP) pre_initiation->transcription analysis RNA Analysis (PAGE, Phosphorimager) transcription->analysis

Caption: Experimental workflow for in vitro transcription assays.

transcriptional_regulation cluster_full_length Full-Length H2A cluster_truncated Truncated H2A (1-20) H2A_full H2A N-terminal Tail (aa 1-20) PIC_full Pre-initiation Complex (PIC) H2A_full->PIC_full Inhibits access/ recruitment PolII_full RNA Polymerase II Repression Transcriptional Repression PolII_full->Repression H2A_trunc No H2A N-terminal Tail PIC_trunc Pre-initiation Complex (PIC) PolII_trunc RNA Polymerase II PIC_trunc->PolII_trunc Enhanced access/ recruitment Activation Transcriptional Activation PolII_trunc->Activation

Caption: Role of H2A N-terminal tail in transcription.

Application Notes and Protocols: Biotinylated Histone H2A (1-20) in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-terminal tail of histone H2A is a critical hub for post-translational modifications (PTMs) that play a fundamental role in regulating chromatin structure and function. These modifications act as docking sites for various "reader" proteins, which in turn recruit effector complexes to modulate gene expression, DNA repair, and other essential cellular processes. The synthetic biotinylated histone H2A (1-20) peptide is a versatile tool for investigating these interactions. The biotin (B1667282) tag allows for easy immobilization onto streptavidin-coated surfaces, making it ideal for a range of in vitro binding assays to identify and characterize proteins that interact with the N-terminal tail of histone H2A. These studies are crucial for deciphering the histone code and for the development of novel therapeutic agents targeting epigenetic pathways.

Data Presentation: Quantitative Analysis of Binding Interactions

Quantitative binding data is essential for understanding the affinity and specificity of reader proteins for the histone H2A (1-20) tail. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), AlphaScreen, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed to determine the dissociation constant (Kd), providing a measure of the binding affinity. While specific Kd values for the unmodified H2A (1-20) peptide are not extensively documented in publicly available literature, the following table illustrates how such data would be presented.

Interacting ProteinHistone H2A (1-20) PeptideMethodDissociation Constant (Kd)Reference
Reader Protein XBiotin-H2A (1-20)AlphaScreene.g., 5.2 µM[Hypothetical Data]
Enzyme Y (Writer)Biotin-H2A (1-20)TR-FRETe.g., 10.8 µM[Hypothetical Data]
Reader Protein ZBiotin-H2A (1-20) K9acSPRe.g., 0.8 µM[Hypothetical Data]

Note: The data presented in this table is hypothetical and serves as a template for presenting experimentally determined values.

Experimental Protocols

Biotinylated Histone H2A (1-20) Pulldown Assay

This protocol is designed to identify proteins from a cell lysate or a purified protein fraction that bind to the N-terminal tail of histone H2A.

Materials:

  • Biotinylated Histone H2A (1-20) peptide

  • Streptavidin-coated magnetic beads

  • Cell or nuclear lysate

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors

  • Wash Buffer: Binding buffer with increased salt concentration (e.g., 300-500 mM NaCl) for higher stringency washes

  • Elution Buffer: 2X SDS-PAGE sample buffer

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

  • Bead Equilibration: Wash the beads three times with 1 mL of Binding Buffer. After the final wash, resuspend the beads in Binding Buffer to their original concentration.

  • Peptide Immobilization: Add 1-5 µg of biotinylated H2A (1-20) peptide to the equilibrated beads. Incubate for 1 hour at 4°C with gentle rotation.

  • Blocking: Pellet the beads on a magnetic rack, discard the supernatant, and wash three times with Binding Buffer to remove unbound peptide.

  • Binding: Add the cell lysate (e.g., 500 µg - 1 mg of total protein) to the peptide-coated beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A control with beads alone (no peptide) should be included to identify non-specific binders.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 mL of Wash Buffer.

  • Elution: After the final wash, remove all supernatant and add 50 µL of 2X SDS-PAGE sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Analysis: Pellet the beads and carefully collect the supernatant containing the eluted proteins. Analyze the eluates by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity Determination

This protocol provides a high-throughput method for quantifying the interaction between the biotinylated H2A (1-20) peptide and a purified, tagged (e.g., GST- or His-tagged) reader protein.

Materials:

  • Biotinylated Histone H2A (1-20) peptide

  • Purified GST- or His-tagged reader protein

  • Streptavidin-coated Donor beads

  • Anti-GST or Anti-His Acceptor beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20, 100 µg/mL BSA)

  • 384-well white microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the reader protein in Assay Buffer. Prepare a solution of the biotinylated H2A (1-20) peptide at the desired final concentration.

  • Assay Plate Setup: In a 384-well plate, add the biotinylated H2A (1-20) peptide to each well.

  • Reader Protein Addition: Add the serially diluted reader protein to the wells. Include a control with no reader protein.

  • Bead Addition: Prepare a mixture of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Add this bead mixture to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the reader protein concentration and fit the data to a suitable binding model to determine the Kd.

Visualizations

Signaling and Interaction Pathways

The N-terminal tail of histone H2A is a substrate for numerous post-translational modifications, which are added or removed by "writer" and "eraser" enzymes, respectively. These modifications are then recognized by "reader" proteins that translate the histone code into downstream cellular events.

HistoneH2A_Signaling HATs HATs (e.g., TIP60) H2A_tail Histone H2A (1-20) Tail HATs->H2A_tail Acetylation (K5, K9, K13) PRMTs PRMTs (e.g., PRMT5) PRMTs->H2A_tail Methylation (R3) Kinases Kinases Kinases->H2A_tail Phosphorylation (S1) HDACs HDACs PADI4 PADI4 Phosphatases Phosphatases Bromo Bromodomain Proteins Tudor Tudor Domain Proteins 14_3_3 14-3-3 Proteins H2A_tail->HDACs Deacetylation H2A_tail->PADI4 Deimination (R3) H2A_tail->Phosphatases Dephosphorylation H2A_tail->Bromo Recognizes Acetylation H2A_tail->Tudor Recognizes Methylation H2A_tail->14_3_3 Recognizes Phosphorylation

Caption: H2A N-terminal modification and recognition pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the pulldown and AlphaScreen assays described above.

Pulldown_Workflow start Start bead_prep Prepare & Equilibrate Streptavidin Beads start->bead_prep peptide_immob Immobilize Biotin-H2A(1-20) Peptide on Beads bead_prep->peptide_immob blocking Block Non-specific Binding Sites peptide_immob->blocking binding Incubate with Cell Lysate blocking->binding washing Wash to Remove Unbound Proteins binding->washing elution Elute Bound Proteins washing->elution analysis Analyze by SDS-PAGE/ Western Blot or Mass Spec elution->analysis end End analysis->end

Caption: Biotinylated H2A (1-20) pulldown assay workflow.

AlphaScreen_Workflow start Start reagent_prep Prepare Serial Dilutions of Reader Protein start->reagent_prep plate_setup Add Biotin-H2A(1-20) Peptide to 384-well Plate reagent_prep->plate_setup protein_add Add Reader Protein Dilutions to Plate plate_setup->protein_add bead_add Add Donor and Acceptor Beads protein_add->bead_add incubation Incubate in Dark at Room Temperature bead_add->incubation detection Read Plate on AlphaScreen Reader incubation->detection data_analysis Analyze Data and Determine Kd detection->data_analysis end End data_analysis->end

Caption: AlphaScreen binding assay workflow.

Application Notes and Protocols for Enzyme Kinetics of Histone Methyltransferases using H2A (1-20) Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine (B10760008) and arginine residues on histone proteins. The methylation status of histones is integral to the regulation of chromatin structure and gene expression. Dysregulation of HMT activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

The N-terminal tail of histone H2A is a known substrate for several HMTs. The synthetic peptide H2A (1-20) serves as a valuable tool for in vitro studies of HMT kinetics, allowing for the detailed characterization of enzyme activity and the screening of potential inhibitors. These application notes provide detailed protocols for assessing the enzymatic kinetics of HMTs using the H2A (1-20) peptide as a substrate.

Data Presentation: Quantitative Analysis of HMT Kinetics

The following tables provide a template for the presentation of quantitative data obtained from HMT kinetic assays. Specific values should be determined experimentally for the HMT of interest.

Table 1: Michaelis-Menten Kinetic Parameters for HMTs with H2A (1-20) Substrate

Histone MethyltransferaseH2A (1-20) Km (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
e.g., PRMT5/MEP50ValueValueValue[1][2]
e.g., Enzyme XValueValueValue
e.g., Enzyme YValueValueValue

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

Table 2: Inhibitor IC50 Values for HMTs using H2A (1-20) Substrate

Histone MethyltransferaseInhibitorIC50 (nM)Mode of InhibitionReference
e.g., PRMT5/MEP50e.g., EPZ015666Valuee.g., Competitive
e.g., Enzyme Xe.g., Inhibitor AValuee.g., Non-competitive
e.g., Enzyme Ye.g., Inhibitor BValuee.g., Uncompetitive

IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50%.

Experimental Protocols

Protocol 1: Radioactive Filter-Binding Assay for HMT Kinetics

This protocol is a standard method for measuring HMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto the H2A (1-20) peptide substrate.[3][4]

Materials:

  • Purified Histone Methyltransferase (HMT)

  • H2A (1-20) peptide substrate (e.g., from AnaSpec, Inc.[5])

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 0.1 M sodium carbonate, pH 8.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the HMT reaction buffer and the desired concentration of HMT enzyme on ice.

    • For Km determination, prepare serial dilutions of the H2A (1-20) peptide substrate. For inhibitor screening, prepare serial dilutions of the inhibitor.

    • In a 1.5 mL microcentrifuge tube, combine the enzyme master mix with the H2A (1-20) peptide and inhibitor (if applicable).

  • Initiate Reaction:

    • Start the reaction by adding [³H]-SAM to a final concentration of 0.5 µM.[1] The total reaction volume is typically 15-25 µL.[1][6]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) to ensure initial velocity conditions.[1]

  • Stop Reaction and Spotting:

    • Stop the reaction by spotting the entire reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing:

    • Wash the P81 filter paper three to four times with wash buffer to remove unincorporated [³H]-SAM.[1]

  • Quantification:

    • Air-dry the filter paper.

    • Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured counts per minute (CPM) against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Non-Radioactive Luminescence-Based Assay for HMT Activity

This protocol utilizes a commercially available kit, such as the MTase-Glo™ Methyltransferase Assay (Promega), to measure the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methyltransferases.[7]

Materials:

  • Purified Histone Methyltransferase (HMT)

  • H2A (1-20) peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • HMT reaction buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)[7]

  • MTase-Glo™ Methyltransferase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reaction Setup:

    • Set up HMT reactions as described in Protocol 1, but using non-radiolabeled SAM. A typical reaction volume is 20 µL.[7]

  • Initiate and Incubate:

    • Initiate the reaction by adding SAM (e.g., 40 µM final concentration).[7]

    • Incubate at 30°C for a set time (e.g., 15 minutes).[7]

  • Stop Reaction:

    • Stop the reaction by adding 5 µL of 0.5% Trifluoroacetic Acid (TFA).[7]

  • SAH Detection:

    • Follow the manufacturer's instructions for the MTase-Glo™ kit. This typically involves adding the MTase-Glo™ Reagent to convert SAH to ADP, followed by the addition of the MTase-Glo™ Detection Solution to convert ADP to ATP, which then generates a luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of SAH produced and thus to the HMT activity.

    • Generate a standard curve with known concentrations of SAH to quantify the amount produced in the enzymatic reaction.

    • Analyze the data as described in Protocol 1 to determine kinetic parameters and IC50 values.

Visualizations

Experimental_Workflow_for_HMT_Kinetics cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified HMT Reaction Enzymatic Reaction (Incubation at 30°C) Enzyme->Reaction Substrate H2A (1-20) Peptide Substrate->Reaction Cofactor [3H]-SAM or SAM Cofactor->Reaction Inhibitor Inhibitor Compound Inhibitor->Reaction Radioactive Radioactive Detection (Filter Binding Assay) Reaction->Radioactive NonRadioactive Non-Radioactive Detection (Luminescence Assay) Reaction->NonRadioactive Kinetics Michaelis-Menten Kinetics (Km, kcat) Radioactive->Kinetics Inhibition IC50 Determination Radioactive->Inhibition NonRadioactive->Kinetics NonRadioactive->Inhibition

Caption: Workflow for HMT enzyme kinetics using H2A (1-20) substrate.

HMT_Catalytic_Cycle cluster_substrates Substrates cluster_products Products E HMT Enzyme ES HMT-Substrate Complex EP HMT-Product Complex ES->EP Methyl Transfer (kcat) EP->E Product Release Me_H2A Methylated H2A (1-20) EP->Me_H2A releases SAH SAH EP->SAH releases H2A H2A (1-20) H2A->ES binds SAM SAM SAM->ES binds

Caption: Simplified catalytic cycle of a histone methyltransferase.

References

Troubleshooting & Optimization

Technical Support Center: Synthetic Histone H2A (1-20) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Histone H2A (1-20). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve the final purity of your synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Histone H2A (1-20)?

A1: During solid-phase peptide synthesis (SPPS), several types of impurities can arise. For a peptide like Histone H2A (1-20), common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions. Difficult couplings can occur with sterically hindered amino acids.[1][2]

  • Truncated Sequences: Peptides that have been prematurely terminated. This can be caused by capping of the unreacted amine group with reagents like acetic anhydride.

  • Side-Product Adducts: Modifications to amino acid side chains from protecting groups or scavengers used during the cleavage step.

  • Aggregation: Hydrophobic sequences can sometimes aggregate, leading to purification difficulties and lower yields.[3]

  • Racemized Peptides: Epimerization of amino acids can occur, resulting in diastereomers that can be difficult to separate chromatographically.

Q2: My Reverse-Phase HPLC (RP-HPLC) chromatogram shows multiple peaks very close to my main product. How can I improve the separation?

A2: Overlapping peaks in an RP-HPLC chromatogram indicate that the impurities have similar hydrophobicity to your target peptide. To improve resolution, you can:

  • Optimize the Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile). A slower increase in acetonitrile (B52724) concentration over a longer period can enhance the separation of closely eluting species.[4]

  • Change the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, using an alternative ion-pairing reagent like heptafluorobutyric acid (HFBA) can alter the retention characteristics of the peptides and improve separation.[5]

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of the peptide and impurities, potentially leading to better separation.

  • Use a Different Column: Employ a column with a different stationary phase (e.g., C8 instead of C18) or a longer column with a smaller particle size for higher efficiency.

Q3: I suspect my Histone H2A (1-20) peptide is aggregating during purification. What are the signs and how can I mitigate this?

A3: Peptide aggregation can be a significant challenge.[3] Signs of aggregation include a broad peak in the HPLC chromatogram, low recovery from the column, and poor solubility of the crude or purified peptide. To mitigate aggregation:

  • Work with Dilute Solutions: Dissolve the crude peptide in the initial mobile phase at a low concentration before loading it onto the HPLC column.

  • Use Chaotropic Agents: In severe cases, chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335) can be added to the sample solvent to disrupt aggregates, although this requires careful consideration of compatibility with your HPLC system.

  • Modify pH: Adjusting the pH of the solvent away from the peptide's isoelectric point (pI) can increase charge repulsion and reduce aggregation.

Q4: How do I definitively confirm the identity and purity of my final peptide product?

A4: A combination of analytical techniques is essential for confirmation:

  • Analytical RP-HPLC: Run the purified sample on a high-resolution analytical column. Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 214 nm or 280 nm).

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should yield a mass that corresponds to the calculated theoretical mass of Histone H2A (1-20).[6][7][8]

  • Tandem Mass Spectrometry (MS/MS): For definitive sequence confirmation, MS/MS fragmentation can be performed. The resulting fragment ion series (b- and y-ions) can be matched to the expected fragmentation pattern of the Histone H2A (1-20) sequence.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common purity issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity (<85%) in Crude Product Inefficient coupling during synthesis; Formation of deletion sequences.[1]Review synthesis protocol. Consider double coupling for difficult residues. Use a microwave peptide synthesizer to improve coupling efficiency.[2]
Multiple Peaks in HPLC Presence of deletion, truncated, or side-product modified peptides.Optimize the HPLC gradient to be shallower for better resolution.[4] Analyze major impurity peaks by MS to identify their nature.
Broad, Tailing HPLC Peak Peptide aggregation; Column overloading; Poor sample solubility.Dissolve sample in a stronger solvent (if compatible) or sonicate. Reduce the amount of peptide loaded onto the column. Add organic modifiers like isopropanol (B130326) to the mobile phase.
Observed Mass Incorrect in MS Analysis Incomplete removal of side-chain protecting groups; Unexpected modifications during synthesis or cleavage.Re-evaluate the cleavage cocktail and time. Use scavengers to prevent side reactions. Analyze MS data for mass shifts corresponding to known protecting groups or adducts.
Low Yield After Purification Peptide precipitation during purification; Irreversible adsorption to the column; Aggregation.Pre-filter the crude peptide solution before injection. Ensure the peptide remains soluble in the mobile phase throughout the gradient. Use a different column resin if strong adsorption is suspected.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Histone H2A (1-20)
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 10 mm dimensions).

    • Flow Rate: 4 mL/min.

    • Detection: 214 nm and 280 nm.

    • Gradient Elution: The following is a typical starting gradient that should be optimized based on initial results.

Time (minutes)% Mobile Phase B
05
55
6555
7095
7595
765
855
  • Fraction Collection: Collect fractions (e.g., 2 mL) corresponding to the major peaks.

  • Analysis and Pooling:

    • Analyze a small aliquot of each collected fraction using Mass Spectrometry to identify the fractions containing the correct molecular weight peptide.

    • Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Protocol 2: Mass Spectrometry Analysis for Identity Confirmation
  • Sample Preparation:

    • Prepare a 10-50 µM solution of the purified peptide in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • Instrumentation (ESI-MS):

    • Use an electrospray ionization mass spectrometer.

    • Infuse the sample directly or inject it via an LC system.

  • Data Acquisition:

    • Acquire spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the peptide (e.g., m/z 400-2000).

  • Data Analysis:

    • The raw spectrum will show a series of peaks, each representing the peptide with a different number of protons (charge state, z).

    • Deconvolute the raw spectrum to determine the molecular weight (MW) of the peptide.

    • Compare the observed MW to the calculated theoretical MW of Histone H2A (1-20). The values should match within the mass accuracy of the instrument.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product spos Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection spos->cleavage precip Crude Peptide Precipitation & Lyophilization cleavage->precip hplc RP-HPLC Purification precip->hplc analysis Fraction Analysis by MS hplc->analysis pooling Pooling of Pure Fractions analysis->pooling lyo Final Lyophilization pooling->lyo qc Final QC (HPLC/MS) lyo->qc final_product Final Product qc->final_product >95% Pure Peptide

Caption: Workflow for synthetic peptide purification.

Troubleshooting Logic for Low Purity

G start Initial HPLC shows Purity < 95% multiple_peaks Are there multiple closely eluting peaks? start->multiple_peaks Yes broad_peak Is the main peak broad or tailing? start->broad_peak No shallow_gradient ACTION: Use a shallower HPLC gradient (e.g., 0.5% B/min) multiple_peaks->shallow_gradient Yes check_ms ACTION: Analyze major peaks by MS to identify impurities multiple_peaks->check_ms Yes aggregation CAUSE: Potential Aggregation broad_peak->aggregation Yes incorrect_mass Does MS show the incorrect mass? broad_peak->incorrect_mass No reduce_load ACTION: Reduce sample concentration and loading amount aggregation->reduce_load change_solvent ACTION: Use solubilizing agents (e.g., isopropanol, dilute urea) aggregation->change_solvent cleavage_issue CAUSE: Incomplete deprotection or side-product formation incorrect_mass->cleavage_issue Yes review_cleavage ACTION: Review cleavage cocktail and reaction time cleavage_issue->review_cleavage

Caption: Troubleshooting decision tree for low peptide purity.

References

Technical Support Center: Improving the Solubility of Histone H2A (1-20) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the Histone H2A (1-20) peptide.

Understanding the Physicochemical Properties of Histone H2A (1-20)

Q1: What is the Histone H2A (1-20) peptide and why is its solubility often a concern?

The Histone H2A (1-20) peptide represents the N-terminal tail of the core histone protein H2A.[1] This region is crucial for cellular processes as it is a substrate for various enzymes, including methyltransferases and demethylases.[2][3] The N-terminal tails of histones are known to be highly charged and structurally flexible.[4] They play key roles in the regulation of nuclear processes like transcription by making contact with both DNA and other proteins.[5]

The solubility can be challenging due to its amino acid composition. Histone tails contain a high proportion of basic residues, such as lysine (B10760008) and arginine.[5] These positively charged amino acids can lead to strong electrostatic interactions or aggregation under certain buffer conditions, making the peptide difficult to dissolve.

Q2: What is the amino acid sequence and net charge of the Histone H2A (1-20) peptide?

A representative amino acid sequence for human Histone H2A (1-20) is: SGRGKQGGKARAKAKTRSSR

To determine its solubility characteristics, one must first calculate its net charge at a neutral pH (pH 7).[6]

  • Basic residues (+1 each): Arginine (R) x 4, Lysine (K) x 4

  • N-terminal amine group (+1): 1

  • Acidic residues (-1 each): None

  • C-terminal carboxyl group (-1): 1

The overall net charge is calculated as (+4) + (+4) + (+1) - (1) = +8 .

This high positive net charge classifies Histone H2A (1-20) as a basic peptide . Its solubility will, therefore, be significantly influenced by the pH of the solvent.[7]

Troubleshooting Guide for Peptide Dissolution

Q3: What is the recommended first step before dissolving my entire peptide sample?

Before dissolving the entire sample, you should always perform a solubility test on a small portion of the peptide.[7][8] This prevents the potential loss of valuable material if an inappropriate solvent is chosen. Additionally, briefly centrifuge the vial containing the lyophilized peptide to ensure all the powder is at the bottom.[7]

Q4: What is the primary solvent I should try for the Histone H2A (1-20) peptide?

Given that Histone H2A (1-20) is a highly basic (positively charged) peptide, the first solvent to try is sterile, distilled water.[8] If the peptide is soluble in water, this is often the ideal choice as it is compatible with most biological assays.

Q5: My peptide did not dissolve completely in water. What is my next step?

If the peptide is insoluble in water, the next step for a basic peptide is to use a dilute acidic solution.[7][9][10] Lowering the pH will ensure all basic side chains are protonated, increasing the peptide's overall positive charge and promoting repulsion between molecules, which enhances solubility.

  • Recommended Acidic Solvents:

    • 10% aqueous acetic acid.[7][8]

    • If solubility is still an issue, a small volume (<50 µL) of 0.1% trifluoroacetic acid (TFA) can be used to dissolve the peptide before diluting it to the final concentration with your assay buffer.[7][8]

Q6: Can I use organic solvents like Dimethyl Sulfoxide (DMSO)?

Yes, organic solvents are an option, particularly if the peptide has hydrophobic character or aggregation is suspected.[8] For very hydrophobic peptides, the recommended procedure is to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly add this solution dropwise to a stirring aqueous buffer to reach the desired final concentration.[7] If the solution becomes cloudy, the solubility limit has been reached.[10]

Caution: DMSO may be incompatible with certain cellular assays and can oxidize peptides containing methionine or free cysteine residues, though these are not present in the Histone H2A (1-20) sequence.[7]

Q7: The peptide solution becomes cloudy or forms a gel. What is happening and how can I resolve it?

Cloudiness or gel formation is a sign of peptide aggregation.[11] To dissolve aggregated peptides, strong denaturing agents may be required.

  • Recommended Denaturing Agents:

    • 6 M Guanidine Hydrochloride (Guanidine-HCl)[6][8]

    • 8 M Urea[6][8]

It is critical to note that these reagents will denature the peptide and interfere with most biological systems.[6] They may need to be removed through methods like dialysis or buffer exchange before conducting functional experiments.

Q8: Are there any physical methods that can help dissolve the peptide?

Yes, physical methods can significantly aid in solubilization.

  • Sonication: A brief sonication can help break up aggregates and enhance dissolution.[6][7][9] It is often recommended to sonicate in short bursts while keeping the sample on ice to prevent heating.[6]

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can also improve solubility.[10] However, excessive heat should be avoided as it can cause peptide degradation.

Summary of Solubilization Strategies

Solvent / MethodRationaleBest ForConsiderations & Cautions
Sterile, Distilled Water Neutral, biocompatible solvent.First attempt for highly charged peptides.May not be sufficient if the peptide has hydrophobic regions or tends to aggregate.[8]
10% Acetic Acid Lowers the pH, protonating basic groups and increasing charge repulsion.Basic peptides (like H2A 1-20) that are insoluble in water.The acidic pH and presence of acetate (B1210297) may interfere with downstream assays.[7][8]
0.1% TFA A stronger acid that effectively protonates the peptide.Basic peptides that fail to dissolve in acetic acid.TFA is a harsh reagent and can affect sensitive biological experiments.[7][8]
DMSO (followed by buffer) Organic solvent that disrupts hydrophobic interactions.Peptides with significant hydrophobic character or stubborn aggregation.Check for compatibility with the experimental system. Can be cytotoxic at higher concentrations.[7]
6M Guanidine-HCl / 8M Urea Strong denaturants that disrupt hydrogen bonds and unfold aggregates.Highly aggregated peptides that do not respond to other methods.Will denature the peptide. Must be removed before functional assays.[6][8]
Sonication Mechanical energy breaks apart peptide particles and aggregates.Aiding dissolution in any of the above solvents.Perform on ice to prevent sample heating and potential degradation.[6]

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Dissolution of Histone H2A (1-20)

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to pellet the powder.[7]

  • Add a small amount of sterile, distilled water to a test aliquot of the peptide. Vortex gently.

  • If the peptide does not dissolve, proceed to the next step in the workflow diagram below.

  • Try adding 10% aqueous acetic acid. Vortex and observe.

  • As a final resort for dissolution, consider using a minimal volume of DMSO or a denaturing agent.

  • Physical methods like sonication can be applied at any step to aid dissolution.[6]

  • Once the peptide is fully dissolved, this concentrated stock solution can be slowly diluted into the final experimental buffer.

Logical Workflow for Dissolving Histone H2A (1-20) Peptide

G start Start: Lyophilized H2A (1-20) Peptide test_h2o 1. Add sterile H₂O start->test_h2o check_h2o Soluble? test_h2o->check_h2o sonicate Apply Sonication / Gentle Warming (at any step to assist) success Success: Prepare working solution check_h2o->success Yes test_acid 2. Add 10% Acetic Acid check_h2o->test_acid No check_acid Soluble? test_acid->check_acid check_acid->success Yes test_adv 3. Advanced Options: - Minimal DMSO - Denaturants (6M Gdn-HCl) check_acid->test_adv No check_adv Soluble? test_adv->check_adv check_adv->success Yes fail Insoluble: Consult specialist or consider peptide resynthesis/modification check_adv->fail No

Caption: A decision tree for the systematic solubilization of the Histone H2A (1-20) peptide.

Conceptual Diagram of pH Effect on Basic Peptide Solubility

Caption: How lowering pH increases the net positive charge and solubility of a basic peptide.

Frequently Asked Questions (FAQs)

Q9: How should I store the lyophilized peptide and the prepared stock solution?

For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from moisture and bright light.[8] Once dissolved, the peptide stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Q10: The peptide is provided as a TFA salt. How does this affect solubility?

Many peptides are purified using HPLC, which often uses trifluoroacetic acid (TFA). The resulting peptide is a TFA salt. This can sometimes enhance the solubility of the peptide in aqueous solutions.[12] However, for highly sensitive cellular assays, the presence of residual TFA should be considered as it can affect experimental outcomes.

Q11: Why is the N-terminal tail of Histone H2A biologically important?

The N-terminal tail of H2A is a critical functional domain.[4] It extends from the nucleosome core and is accessible for numerous post-translational modifications (PTMs), such as acetylation and methylation.[1] These modifications act as signals that recruit other proteins to regulate gene expression, DNA repair, and chromatin structure.[5][13]

References

Technical Support Center: Optimizing H2A (1-20) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Histone H2A (1-20) peptide binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the H2A (1-20) peptide?

The typical amino acid sequence for the human histone H2A (1-20) peptide is SGRGKQGGKARAKAKTRSSR.

Q2: Which techniques are commonly used to study H2A (1-20) binding interactions?

Commonly used techniques include peptide pull-down assays, fluorescence polarization (FP), and isothermal titration calorimetry (ITC). Peptide pull-down assays are useful for identifying binding partners, while FP and ITC are quantitative methods to determine binding affinities (Kd).

Q3: What are the critical buffer components to consider when optimizing my H2A (1-20) binding assay?

The most critical components are pH, salt concentration, and the presence of detergents or blocking agents. These factors significantly influence the electrostatic and hydrophobic interactions that govern peptide binding.

Q4: How does pH affect the binding of the H2A (1-20) peptide?

The H2A (1-20) peptide is basic due to the presence of multiple lysine (B10760008) and arginine residues. The pH of the buffer will affect the protonation state of these residues. Generally, a pH range of 7.0-8.0 is a good starting point. Deviations from the optimal pH can alter the charge distribution and conformation of both the peptide and its binding partner, thereby affecting binding affinity. For some interactions, optimal binding may occur at a slightly acidic pH (5.5-6.0), reflecting the environment of cellular compartments like endosomes.[1]

Q5: What is the role of salt concentration in the assay buffer?

Salt concentration modulates the ionic strength of the buffer, which in turn affects electrostatic interactions. For the highly positively charged H2A (1-20) peptide, salt can screen electrostatic interactions. High salt concentrations can disrupt non-specific, low-affinity electrostatic interactions, thus reducing background noise. However, excessively high salt can also inhibit specific, charge-driven interactions. It is crucial to perform a salt titration to find the optimal concentration for your specific interaction.

Q6: Why should I include detergents and blocking agents in my buffer?

Detergents (e.g., Tween-20, Triton X-100, NP-40) and blocking agents (e.g., Bovine Serum Albumin - BSA) are used to minimize non-specific binding of the peptide or its binding partner to the surfaces of assay plates or beads.[2] This is particularly important for hydrophobic and "sticky" peptides.

Troubleshooting Guide

This guide addresses common issues encountered during H2A (1-20) binding assays.

Issue 1: Low or No Signal
Potential Cause Suggested Solution
Incorrect Buffer Conditions Optimize pH and salt concentration. Perform a matrix titration of both to find the optimal conditions. Start with a buffer like PBS or Tris-HCl at pH 7.4 with 150 mM NaCl and vary these parameters.
Peptide Degradation Ensure proper storage of the H2A (1-20) peptide (lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.
Inactive Binding Partner Confirm the activity and correct folding of your protein of interest. Ensure proper purification and storage conditions.
Low Concentration of Reactants Verify the concentrations of your peptide and binding partner. In fluorescence polarization assays, ensure the tracer concentration is appropriate for the instrument's detection limit.
Fluorophore Issues (FP Assays) The chosen fluorophore might be quenched or its fluorescence lifetime may be unsuitable for FP. Consider using a different fluorophore.
Issue 2: High Background Signal
Potential Cause Suggested Solution
Non-specific Binding Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) and a blocking agent (e.g., 0.1-1 mg/mL BSA) to your binding and wash buffers.[2]
Inadequate Washing Increase the number and/or duration of wash steps in pull-down assays. Consider increasing the salt or detergent concentration in the wash buffer to disrupt weak, non-specific interactions.[3]
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare buffers. Filter-sterilize your final buffer solutions.
Plate Issues (FP Assays) Use non-binding surface plates to minimize peptide adsorption to the well surface.
Issue 3: Poor Reproducibility
Potential Cause Suggested Solution
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. For small volumes, consider using automated liquid handlers.
Temperature Fluctuations Perform all incubation steps at a constant, controlled temperature.
Peptide Aggregation Ensure the peptide is fully solubilized. Sonication can aid in dissolving peptides. If solubility is an issue, a small amount of organic solvent like DMSO may be required, but its compatibility with the assay should be verified.
Reagent Instability Prepare fresh buffers and reagent dilutions for each experiment. Avoid using old stock solutions.

Quantitative Data Summary

The optimal buffer conditions for H2A (1-20) binding assays are highly dependent on the specific binding partner and the assay technique. The following tables provide general guidance and starting points for optimization.

Table 1: Recommended Buffer Component Ranges

Component Starting Concentration Typical Range for Optimization Purpose
Buffer 20-50 mM Tris-HCl or PBS20-100 mMMaintain a stable pH
pH 7.46.0 - 8.5Optimize electrostatic interactions
Salt (NaCl or KCl) 150 mM50 - 500 mMModulate ionic strength and reduce non-specific binding
Detergent (Tween-20/Triton X-100) 0.01% (v/v)0.01% - 0.1% (v/v)Reduce non-specific binding to surfaces
Blocking Agent (BSA) 0.1 mg/mL0.1 - 1.0 mg/mLPrevent non-specific protein adsorption
Reducing Agent (DTT or BME) 1 mM (optional)0.5 - 5 mMMaintain protein integrity if cysteine residues are present

Table 2: Influence of Buffer Components on Assay Performance

Parameter Change Potential Effect on Signal Potential Effect on Background
Increase pH May increase or decrease, depending on the pI of the binding partnerGenerally minimal effect
Decrease pH May increase or decrease, depending on the pI of the binding partnerGenerally minimal effect
Increase Salt Concentration May decrease signal by disrupting electrostatic interactionsCan decrease background by disrupting non-specific binding
Decrease Salt Concentration May increase signal by strengthening electrostatic interactionsCan increase background due to non-specific electrostatic interactions
Add/Increase Detergent Usually no direct effect on specific signalDecreases background by preventing non-specific adsorption
Add/Increase Blocking Agent Usually no direct effect on specific signalDecreases background by preventing non-specific adsorption

Experimental Protocols

Protocol 1: Biotinylated H2A (1-20) Peptide Pull-Down Assay

This protocol is designed to identify or confirm the interaction of a protein of interest with the H2A (1-20) peptide.

Materials:

  • Biotinylated H2A (1-20) peptide

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Protein of interest (e.g., in cell lysate or as a purified recombinant protein)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, 1x Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 1 mM EDTA, 0.1% NP-40

  • Elution Buffer: 1x SDS-PAGE sample buffer

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in Binding Buffer. Aliquot 20 µL of the bead slurry to a microcentrifuge tube.

  • Peptide Immobilization: Add 1-5 µg of biotinylated H2A (1-20) peptide to the beads. Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant and wash the beads three times with 500 µL of Binding Buffer.

  • Binding: After the final wash, resuspend the beads in 500 µL of Binding Buffer containing your protein of interest (e.g., 100-500 µg of cell lysate or 1-10 µg of purified protein). Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 mL of Wash Buffer.

  • Elution: After the final wash, remove all residual Wash Buffer. Add 30 µL of 1x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Coomassie staining or Western blotting with an antibody against the protein of interest.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol provides a framework for quantitatively measuring the binding affinity between a fluorescently labeled H2A (1-20) peptide and a protein of interest.

Materials:

  • Fluorescently labeled H2A (1-20) peptide (e.g., with FITC or TAMRA)

  • Purified protein of interest

  • FP Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, 0.1 mg/mL BSA

  • Black, non-binding 96- or 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled H2A (1-20) peptide in FP Assay Buffer and measure the fluorescence intensity and polarization. Choose a concentration that gives a stable and robust signal (typically 2-3 times the background fluorescence) and is well below the expected Kd.

  • Protein Titration: Prepare a serial dilution of the protein of interest in FP Assay Buffer.

  • Assay Setup: In the microplate, combine a fixed concentration of the fluorescently labeled H2A (1-20) peptide with the varying concentrations of the protein of interest. Include wells with only the labeled peptide (for baseline polarization) and wells with only buffer (for background measurement).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for your chosen fluorophore.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the change in millipolarization (mP) units as a function of the protein concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Experimental_Workflow_Pull_Down cluster_preparation Preparation cluster_binding Binding cluster_analysis Analysis Beads Streptavidin Beads Immobilization Immobilized Peptide Beads->Immobilization Incubate with Peptide Biotin-H2A(1-20) Peptide->Immobilization Protein Protein of Interest Binding_Step Binding Reaction Protein->Binding_Step SDS_PAGE SDS-PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immobilization->Binding_Step Incubate with Wash Washing Steps Binding_Step->Wash Wash unbound Elution Elution Wash->Elution Elute bound proteins Elution->SDS_PAGE

Caption: Workflow for a biotinylated H2A (1-20) peptide pull-down assay.

Troubleshooting_Logic cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background cluster_reproducibility Troubleshooting Reproducibility Start Assay Problem Low_Signal Low/No Signal Start->Low_Signal High_Background High Background Start->High_Background Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Check_Buffer Optimize Buffer (pH, Salt) Low_Signal->Check_Buffer Check_Reagents Verify Reagent Integrity & Concentration Low_Signal->Check_Reagents Add_Blockers Add Detergent/BSA High_Background->Add_Blockers Optimize_Wash Optimize Wash Steps High_Background->Optimize_Wash Check_Technique Review Pipetting & Temp Control Poor_Reproducibility->Check_Technique Check_Solubility Ensure Peptide Solubility Poor_Reproducibility->Check_Solubility

Caption: Logical diagram for troubleshooting common issues in H2A (1-20) binding assays.

References

Validation & Comparative

A Researcher's Guide to Validating Antibody Specificity for the Histone H2A (1-20) Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics, cell biology, and drug development, the accurate detection of specific histone modifications and variants is paramount. The N-terminal tail of Histone H2A (amino acids 1-20) is a critical region subject to various post-translational modifications that influence chromatin structure and gene expression. Consequently, antibodies targeting this sequence are invaluable tools. However, ensuring the specificity of these antibodies is a crucial prerequisite for reliable experimental outcomes.

This guide provides a comprehensive framework for validating the specificity of commercially available antibodies against the Histone H2A (1-20) sequence. We present a direct comparison of key validation techniques, detailed experimental protocols, and an overview of alternative methods. This guide is intended to empower researchers to select and rigorously validate the best antibody for their specific research needs.

Comparative Validation of Anti-Histone H2A (1-20) Antibodies

Effective antibody validation requires a multi-pronged approach. We recommend a series of assays to build a strong case for antibody specificity. Below are tables summarizing hypothetical validation data for three commercially available antibodies against the Histone H2A (1-20) peptide. These tables are designed to serve as a template for researchers to organize their own validation results.

Table 1: Peptide ELISA — Quantitative Assessment of Binding Affinity

This table illustrates the half-maximal effective concentration (EC50) of each antibody to the Histone H2A (1-20) peptide. A lower EC50 value indicates a higher binding affinity.

Antibody ProviderCatalog NumberClonalityEC50 (nM) for H2A (1-20)Cross-reactivity with H2B (1-20)
Vendor A Ab-12345Monoclonal1.5No significant binding
Vendor B Ab-67890Polyclonal5.2Minor cross-reactivity
Vendor C Ab-13579Monoclonal2.1No significant binding

Table 2: Dot Blot — Qualitative Specificity Screening

This table provides a semi-quantitative comparison of antibody binding to the target peptide versus other histone peptides. Signal intensity is rated on a scale from - (no signal) to +++ (strong signal).

Antibody ProviderCatalog NumberH2A (1-20)H2B (1-20)H3 (1-20)H4 (1-20)
Vendor A Ab-12345+++---
Vendor B Ab-67890++++--
Vendor C Ab-13579+++---

Table 3: Western Blot with Peptide Competition — Functional Specificity in a Complex Mixture

This table shows the percentage of signal reduction in a Western blot of histone extracts when the antibody is pre-incubated with the Histone H2A (1-20) peptide. A high percentage of reduction indicates that the antibody's binding to the histone H2A band is specific to the N-terminal sequence.

Antibody ProviderCatalog NumberHistone H2A Band Intensity (No Peptide)Histone H2A Band Intensity (With H2A (1-20) Peptide)% Signal Reduction
Vendor A Ab-123451.000.0595%
Vendor B Ab-678901.000.2080%
Vendor C Ab-135791.000.1090%

Experimental Validation Workflow

A systematic workflow is essential for rigorous antibody validation. The following diagram illustrates the key steps, from initial screening to functional confirmation.

cluster_screening Initial Specificity Screening cluster_functional Functional Validation cluster_application Application-Specific Validation peptide_elisa Peptide ELISA wb Western Blot peptide_elisa->wb dot_blot Dot Blot dot_blot->wb peptide_competition Peptide Competition Assay wb->peptide_competition data_analysis Analyze and Compare Data peptide_competition->data_analysis chip_seq ChIP-seq if_icc IF/ICC start Select Candidate Antibodies start->peptide_elisa start->dot_blot final_selection Final Antibody Selection data_analysis->final_selection final_selection->chip_seq final_selection->if_icc cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection coat Coat plate with H2A (1-20) peptide wash1 Wash coat->wash1 block Block with BSA wash1->block primary_ab Add primary antibody dilutions block->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Add HRP-conjugated secondary antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 tmb Add TMB substrate wash3->tmb stop Add stop solution tmb->stop read Read absorbance at 450 nm stop->read cluster_blotting Western Blotting cluster_competition Peptide Competition cluster_probing Membrane Probing cluster_detection Detection sds_page Run histone extract on SDS-PAGE transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block prep_ab Prepare two antibody solutions block->prep_ab cut_membrane Cut membrane in half block->cut_membrane add_peptide Add H2A (1-20) peptide to one solution prep_ab->add_peptide probe_control Probe one half with control antibody prep_ab->probe_control incubate_ab Incubate antibody solutions add_peptide->incubate_ab probe_blocked Probe other half with blocked antibody incubate_ab->probe_blocked cut_membrane->probe_control cut_membrane->probe_blocked wash Wash membranes probe_control->wash probe_blocked->wash secondary_ab Incubate with secondary antibody wash->secondary_ab visualize Visualize and compare signals secondary_ab->visualize

Validating Histone H2A N-Terminal Acetylation: A Comparative Guide to Mass Spectrometry and Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of specific post-translational modifications (PTMs) on histones is paramount to understanding their roles in health and disease. This guide provides a comprehensive comparison of mass spectrometry and antibody-based methods for validating a key epigenetic mark: acetylation on Lysine (B10760008) 5 of Histone H2A (H2A K5ac).

Histone H2A, a core component of the nucleosome, plays a crucial role in chromatin structure and gene regulation. The N-terminal tail of H2A (amino acids 1-20) is a hub for various PTMs, including acetylation. Acetylation of lysine residues neutralizes their positive charge, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure permissive for transcription.[1] Validating the presence and quantifying the abundance of specific acetylation marks like H2A K5ac is essential for elucidating their functional significance.

This guide will compare the performance of mass spectrometry (MS), a powerful and unbiased analytical technique, with traditional antibody-based methods such as Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). We will delve into the experimental protocols, present comparative data, and provide visualizations to aid in understanding the workflows and signaling context.

Comparative Analysis of Validation Methods for H2A K5ac

The choice of method for validating H2A K5ac depends on the specific research question, available resources, and the type of information required (e.g., global abundance vs. genomic localization). Mass spectrometry offers high specificity and the ability to identify novel PTMs, while antibody-based methods provide information on protein levels and genomic location.

Quantitative Data Summary

The following table presents illustrative quantitative data comparing the performance of mass spectrometry, Western blotting, and ChIP-qPCR for the analysis of H2A K5ac in a hypothetical experiment involving a histone deacetylase inhibitor (HDACi) treated cell line. This data is representative of typical results obtained with each technique.

MethodParameter MeasuredControl CellsHDACi-Treated CellsFold Change
Mass Spectrometry (Bottom-up) Relative Abundance of H2A K5ac peptide5%25%5.0
Western Blot Densitometry (normalized to total H2A)1.0 (arbitrary units)4.8 (arbitrary units)4.8
ChIP-qPCR (at a target gene promoter) % Input0.5%2.5%5.0

Table 1: Illustrative quantitative comparison of methods for H2A K5ac validation. This table showcases representative data demonstrating the quantification of H2A K5ac levels using different techniques. The fold changes observed are comparable, indicating a consistent biological effect detected by each method.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments cited in this guide.

Mass Spectrometry-Based PTM Validation (Bottom-Up Approach)

This protocol outlines the general steps for identifying and quantifying histone PTMs using a bottom-up mass spectrometry approach.

1. Histone Extraction:

  • Isolate nuclei from cultured cells or tissues.

  • Acid extract histones from the nuclear pellet using 0.4 N sulfuric acid.

  • Precipitate histones with trichloroacetic acid (TCA).

  • Wash the histone pellet with acetone (B3395972) and air dry.

2. Protein Digestion:

  • Resuspend the histone pellet in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Chemically derivatize lysine residues by propionylation to prevent trypsin cleavage at these sites and to increase peptide hydrophobicity.

  • Digest the derivatized histones into peptides using an endoproteinase such as Trypsin or Arg-C. Trypsin will cleave C-terminal to arginine residues after propionylation.

3. Peptide Desalting and LC-MS/MS Analysis:

  • Desalt the peptide mixture using C18 StageTips.

  • Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer.

4. Data Analysis:

  • Search the acquired MS/MS spectra against a histone protein database using software like MaxQuant or Mascot to identify peptides and their modifications.

  • Quantify the relative abundance of modified peptides by comparing the area under the curve of their extracted ion chromatograms.

Western Blotting for H2A K5ac

Western blotting provides a semi-quantitative measure of the global levels of H2A K5ac.

1. Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate 20-30 µg of protein lysate on a 15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for H2A K5ac overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the H2A K5ac signal to the signal of a loading control, such as total Histone H2A or β-actin.

Chromatin Immunoprecipitation (ChIP) for H2A K5ac

ChIP is used to determine the genomic localization of H2A K5ac.

1. Chromatin Preparation:

  • Crosslink cells with 1% formaldehyde (B43269) to fix protein-DNA interactions.

  • Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for H2A K5ac overnight at 4°C.[2]

  • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

3. DNA Purification and Analysis:

  • Elute the complexes from the beads and reverse the crosslinks.

  • Purify the DNA using a spin column.

  • Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) or on a genome-wide scale by sequencing (ChIP-seq).

4. Data Analysis (ChIP-qPCR):

  • Calculate the percentage of input for each target region, representing the amount of immunoprecipitated DNA relative to the total input chromatin.

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the biological context of H2A K5ac.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output CellCulture Cell Culture/ Tissue HistoneExtraction Histone Extraction CellCulture->HistoneExtraction Digestion Propionylation & Digestion HistoneExtraction->Digestion LC_MSMS nLC-MS/MS Digestion->LC_MSMS Peptides DataAnalysis Data Analysis (Identification & Quantification) LC_MSMS->DataAnalysis PTM_Identification PTM Identification (e.g., H2A K5ac) DataAnalysis->PTM_Identification RelativeQuantification Relative Quantification DataAnalysis->RelativeQuantification Antibody_Based_Workflow cluster_western Western Blot cluster_chip ChIP-seq / ChIP-qPCR WB_ProteinExtraction Protein Extraction WB_SDSPAGE SDS-PAGE & Transfer WB_ProteinExtraction->WB_SDSPAGE WB_Immunoblotting Immunoblotting WB_SDSPAGE->WB_Immunoblotting WB_Detection Detection & Densitometry WB_Immunoblotting->WB_Detection ChIP_Crosslinking Chromatin Crosslinking & Sonication ChIP_IP Immunoprecipitation ChIP_Crosslinking->ChIP_IP ChIP_Purification DNA Purification ChIP_IP->ChIP_Purification ChIP_Analysis qPCR or Sequencing ChIP_Purification->ChIP_Analysis Histone_Acetylation_Signaling HAT Histone Acetyltransferase (HAT) H2A Histone H2A (Lysine) HAT->H2A Adds Acetyl Group HDAC Histone Deacetylase (HDAC) H2A->HDAC Removes Acetyl Group H2A_K5ac Acetylated H2A (H2A K5ac) H2A_K5ac->HDAC OpenChromatin Open Chromatin H2A_K5ac->OpenChromatin Promotes Chromatin Condensed Chromatin Chromatin->OpenChromatin Remodeling Transcription Gene Transcription OpenChromatin->Transcription

References

A Comparative Analysis of the N-Terminal Tails of Histones H2A (1-20) and H2B (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tails of core histones, protruding from the nucleosome core, are critical signaling hubs that orchestrate nuclear processes through a complex language of post-translational modifications (PTMs). This guide provides an objective comparison of the functions of the first 20 amino acids of histone H2A and histone H2B, supported by experimental data and detailed protocols.

At a Glance: H2A (1-20) vs. H2B (1-20) Functional Overview

The N-terminal tails of H2A and H2B, while both integral to chromatin dynamics, exhibit distinct primary functions. The H2A tail is predominantly associated with transcriptional repression and DNA damage response, whereas the H2B tail plays a more dual role in both transcriptional activation and repression, and is crucial for chromatin assembly and structure.

FeatureHistone H2A (1-20)Histone H2B (1-20)
Primary Role in Transcription Primarily transcriptional repression.[1]Dual role: Transcriptional activation (via acetylation) and repression.[2]
Key Regulatory Domain Residues 16-20 are critical for transcriptional repression.[1]Acetylated lysines (K6, K11, K16, K17) are key for activation.[2]
Role in DNA Damage Response Deletion of residues 4-20 imparts sensitivity to UV irradiation.[1]The entire N-terminal domain is linked to DNA damage sensitivity. Monoubiquitylation is a key signal in the DNA damage response.[3][4]
Impact on Chromatin Structure The N-tail mediates nucleosome-nucleosome interactions.[5]Essential for chromosome condensation and stabilizes DNA-histone interactions within the nucleosome.[5][6]

In-Depth Functional Comparison

Transcriptional Regulation

The N-terminal tails of H2A and H2B exert significant, yet often contrasting, influences on gene expression.

  • Histone H2A (1-20): A Repressive Domain Studies in Saccharomyces cerevisiae have demonstrated that the H2A N-terminal domain's primary function is to repress the transcription of a large subset of the genome.[1] A specific subdomain, comprising residues 16-20, is essential for this repressive activity. Further investigation has pinpointed serine-17 and arginine-18 as being specifically required for the transcriptional repression of certain genes.[1] Deletion of the entire N-terminal domain (residues 4-20) leads to the up-regulation of numerous genes, particularly those involved in metabolic pathways.[1]

  • Histone H2B (1-20): A Dichotomous Regulator The H2B N-terminal tail possesses a more complex, dualistic role. On one hand, it is a key platform for transcriptional activation. Multiple lysine (B10760008) residues within this region (K6, K11, K16, K17) can be acetylated, and these modifications are required for the activation of specific genes.[2] On the other hand, the H2B N-terminal domain as a whole functions primarily to repress transcription, regulating nearly 12% of the yeast genome.[2] While the core repressive element, known as the HBR domain, lies just outside this region (residues 30-37), the interplay of activating PTMs within the 1-20 segment against the broader repressive nature of the tail highlights its regulatory complexity.[2][7]

G cluster_H2A Histone H2A (1-20) Function cluster_H2B Histone H2B (1-20) Function H2A_Tail H2A N-Terminal Tail (1-20) H2A_Repression Transcriptional Repression H2A_Tail->H2A_Repression Primarily mediates H2A_Genes Metabolic Genes, etc. H2A_Repression->H2A_Genes Down-regulates H2B_Tail H2B N-Terminal Tail (1-20) H2B_Activation Transcriptional Activation H2B_Tail->H2B_Activation Acetylation (K6, K11...) mediates H2B_Repression Overall Transcriptional Repression H2B_Tail->H2B_Repression Intrinsic property contributes to H2B_Genes Various Gene Sets H2B_Activation->H2B_Genes Up-regulates

Caption: Functional roles of H2A and H2B N-terminal tails in transcription.
DNA Damage Response (DDR)

Both histone tails are implicated in the cellular response to DNA damage, serving as platforms for signaling and repair factor recruitment.

  • H2A (1-20): The integrity of the H2A N-terminal tail is important for surviving DNA damage. Deletion of residues 16-20 has been shown to cause sensitivity to UV irradiation, indicating a role in the repair of UV-induced lesions.[1] The N-tails of H2A and H3 work in concert to regulate the expression of DNA glycosylase MAG1, an enzyme crucial for base excision repair (BER).[8]

  • H2B (1-20): The H2B N-terminal domain is also critical for the DDR. Deletion of this domain increases sensitivity to DNA damage.[2] A key modification in this process is the monoubiquitylation of H2B (at K123 in yeast, K120 in humans), which is a crucial early signal in the DDR pathway and is required for subsequent histone modifications and the recruitment of repair factors.[3][9]

Chromatin Structure and Stability

The tails physically interact with DNA and other histones to modulate chromatin's higher-order structure.

  • H2A (1-20): The H2A N-terminal tail can mediate interactions between adjacent nucleosomes, contributing to the formation of nucleosome-nucleosome dimers.[5] This tail binds to two distinct sites within the nucleosome core, suggesting it plays a role in stabilizing the wrapping of DNA.[10]

  • H2B (1-20): The H2B N-terminal tail is a potent force in chromatin compaction. It protrudes between the two DNA gyres of a single nucleosome, making numerous contacts with the DNA backbone and stabilizing the overall structure.[5][7] Critically, this tail is essential for the process of chromosome condensation during cell division.[6]

Post-Translational Modifications (PTMs) of H2A (1-20) and H2B (1-20)

The specific functions of these histone tails are largely dictated by the array of PTMs they acquire.

HistoneResidueModificationFunction & Impact
H2A K5AcetylationAssociated with transcriptional activation and chromatin accessibility.
K9AcetylationGenerally linked to active chromatin regions.
R11MethylationCan influence interactions with reader proteins.
K13AcetylationContributes to the open chromatin state.
K15AcetylationInvolved in transcriptional regulation.
S17PhosphorylationImplicated in transcriptional repression.[1]
H2B K6AcetylationRequired for gene-specific transcriptional activation.[2]
K11AcetylationRequired for gene-specific transcriptional activation.[2]
K12UbiquitylationA key modification in transcription elongation and DNA repair signaling.[3][9]
K16AcetylationRequired for gene-specific transcriptional activation.[2]
K17AcetylationRequired for gene-specific transcriptional activation.[2]

Note: The specific functions of many individual PTMs are context-dependent and are an active area of research. The table summarizes generally accepted roles.

Experimental Protocols

Accurate analysis of histone tail function relies on precise and robust methodologies. Below are detailed protocols for two key experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide location of specific histone modifications.[11][12][13]

1. Cell Cross-linking and Harvesting: a. Culture cells to ~80% confluency. b. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. c. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. e. Incubate for 5 minutes at room temperature. f. Scrape cells, transfer to a conical tube, and centrifuge to pellet. Wash the pellet twice with ice-cold PBS.

2. Chromatin Preparation and Sonication: a. Resuspend the cell pellet in a lysis buffer (containing protease inhibitors). b. Incubate on ice to lyse the cells and release nuclei. c. Pellet the nuclei by centrifugation and resuspend in a shearing/RIPA buffer. d. Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization of sonication time and power is critical. e. Centrifuge to pellet cell debris. The supernatant is the soluble chromatin fraction.

3. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. b. Set aside a small aliquot of the pre-cleared chromatin as the "input" control. c. Add a specific antibody for the histone modification of interest to the remaining chromatin and incubate overnight at 4°C with rotation. d. Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer (e.g., SDS-based). b. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours. c. Treat with RNase A and then Proteinase K to remove RNA and proteins.

5. DNA Purification and Library Preparation: a. Purify the DNA using phenol-chloroform extraction or a column-based kit. b. Quantify the purified DNA. c. Prepare a sequencing library by performing end-repair, A-tailing, and ligation of sequencing adapters. d. Amplify the library by PCR. e. Perform size selection and purify the final library.

6. Sequencing and Data Analysis: a. Sequence the library on a high-throughput sequencing platform. b. Align the sequence reads to a reference genome. c. Perform peak calling to identify regions of enrichment compared to the input control.

G start 1. Cell Culture & Cross-linking lysis 2. Cell Lysis & Chromatin Shearing start->lysis ip 3. Immunoprecipitation with Specific Antibody lysis->ip input_control Input Control Sample lysis->input_control Take aliquot rev_crosslink 4. Reverse Cross-links ip->rev_crosslink purify 5. DNA Purification rev_crosslink->purify library_prep 6. Sequencing Library Prep purify->library_prep seq 7. High-Throughput Sequencing library_prep->seq analysis 8. Data Analysis & Peak Calling seq->analysis input_control->purify Process in parallel

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP-seq).
Mass Spectrometry for Histone PTM Analysis

This "bottom-up" proteomics approach allows for the identification and relative quantification of a wide range of histone PTMs simultaneously.[14][15][16]

1. Histone Extraction and Purification: a. Isolate nuclei from cell cultures or tissues via differential centrifugation.[17] b. Extract histones from the nuclei using a high-salt or acid extraction method. c. Purify the histones using methods like reversed-phase HPLC to separate histone variants.[18]

2. Chemical Derivatization (Propionylation): a. To ensure proper enzymatic digestion, derivatize the ε-amino group of lysine residues. b. React the purified histones with propionic anhydride. This blocks trypsin from cleaving at lysines, allowing it to cleave only after arginines, which generates longer, more suitable peptides for MS analysis.[14]

3. Proteolytic Digestion: a. Digest the derivatized histones into smaller peptides using the enzyme trypsin. Trypsin will now cleave C-terminal to arginine residues. b. The resulting peptides are typically 5-20 amino acids in length, ideal for MS analysis.[14]

4. Second Derivatization of Peptide N-termini: a. After digestion, new N-termini are exposed on the peptides. b. Perform a second round of propionylation to derivatize these newly created N-termini. This improves the chromatographic retention of the peptides.[14]

5. Sample Desalting: a. Clean up the peptide sample to remove salts and other contaminants that can interfere with mass spectrometry. This is typically done using C18 StageTips.

6. Nano-Liquid Chromatography (nLC) and Mass Spectrometry (MS/MS): a. Inject the desalted peptides into an nLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). b. Peptides are separated on the nLC column based on their hydrophobicity. c. As peptides elute from the column, they are ionized and enter the mass spectrometer. d. The mass spectrometer performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. e. The most abundant peptides are then selected for fragmentation (MS2 or tandem MS), providing sequence and PTM information.

7. Data Analysis: a. Use specialized software to search the acquired MS/MS spectra against a database of histone sequences. b. The software identifies the peptide sequences and the presence, type, and location of any PTMs based on mass shifts. c. Perform relative quantification of different PTMs by comparing the peak areas of their corresponding peptides in the MS1 scan.

G start 1. Histone Extraction & Purification deriv1 2. Propionylation (Lysine Blocking) start->deriv1 digest 3. Trypsin Digestion (Cleavage at Arginine) deriv1->digest deriv2 4. Propionylation (Peptide N-termini) digest->deriv2 desalt 5. Sample Desalting (StageTip Cleanup) deriv2->desalt lcms 6. nLC-MS/MS Analysis desalt->lcms analysis 7. Data Analysis (PTM Identification & Quantification) lcms->analysis

Caption: Workflow for histone PTM analysis via bottom-up mass spectrometry.

Conclusion

The N-terminal tails of histones H2A (1-20) and H2B (1-20) are short but immensely powerful regulatory domains. While H2A's tail is primarily a repressive element, H2B's tail is a dynamic modulator, capable of both activating and repressing transcription depending on its modification state. H2A plays a key role in internucleosomal communication, whereas H2B is a cornerstone of intranucleosomal stability and large-scale chromatin condensation. Understanding the distinct and cooperative functions of these domains is fundamental for deciphering the histone code and developing therapeutic strategies that target chromatin-modifying pathways.

References

A Comparative Guide to the Functional Differences Between Full-Length Histone H2A and the H2A (1-20) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of the full-length histone H2A protein and its N-terminal peptide fragment, H2A (1-20). By presenting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers investigating chromatin biology, epigenetics, and the therapeutic potential of histone-derived molecules.

Overview of Functional Roles

Histone H2A is a fundamental component of the nucleosome, playing a critical role in chromatin structure and gene regulation. Its functions are multifaceted, extending from DNA packaging to involvement in DNA repair and antimicrobial defense. The N-terminal tail of H2A, a region subject to numerous post-translational modifications, is crucial for many of these activities. The H2A (1-20) peptide, representing the initial 20 amino acids of this tail, encapsulates some of these functions while lacking the broader structural and interactive capabilities of the full-length protein.

Comparative Functional Analysis

The functional differences between full-length H2A and the H2A (1-20) peptide are summarized below, with supporting experimental data presented in tabular format.

DNA Binding and Chromatin Compaction

Full-length H2A is integral to the histone octamer, around which DNA is wrapped to form the nucleosome. Its globular domain and C-terminal tail make extensive contacts with DNA and other histones, contributing to higher-order chromatin structure[1]. The N-terminal tail of H2A also interacts with DNA, specifically at two defined locations within the nucleosome core[2].

The H2A (1-20) peptide, being a small, positively charged fragment, can interact with negatively charged DNA. However, it lacks the structural context of the full-length protein and is therefore incapable of the complex DNA organization seen with nucleosomes. Studies have shown that longer N-terminal peptides of H2A can bind and condense DNA, suggesting that the (1-20) region contributes to this interaction[3][4].

Molecule DNA Binding Affinity Chromatin Compaction Supporting Evidence
Full-Length Histone H2A High (within the nucleosome)Essential for nucleosome formation and higher-order chromatin structure.X-ray crystallography of the nucleosome, Chromatin Immunoprecipitation (ChIP)
H2A (1-20) Peptide Moderate (electrostatic)Can induce some DNA condensation, but does not form nucleosomes.Agarose gel electrophoresis shift assays[4]
Transcriptional Regulation

The N-terminal tail of H2A plays a role in regulating transcription. Its post-translational modifications can either promote or repress gene expression by altering chromatin accessibility. Removal of the H2A N-terminal tail can impact transcription by RNA Polymerase II in vitro[5][6].

The H2A (1-20) peptide, in isolation, is not expected to have the same comprehensive regulatory effects as the full-length protein within a chromatin context. However, as a substrate for enzymes that modify histones, it is part of the signaling cascade that regulates transcription.

Molecule Effect on Transcription Mechanism Supporting Evidence
Full-Length Histone H2A Can be activating or repressiveModulates chromatin structure and serves as a platform for recruiting regulatory proteins.In vitro transcription assays using chromatin templates[1][7]
H2A (1-20) Peptide IndirectSubstrate for histone-modifying enzymes.In vitro methyltransferase/demethylase assays[8][9][10]
Nuclear Import

Full-length histone H2A contains signals that mediate its import into the nucleus, a process facilitated by importin proteins[6][11]. The N-terminal region of H2A has been shown to function as a nuclear localization signal[3][4].

The H2A (1-20) peptide, being part of this N-terminal signal, may possess some capacity for nuclear import, although likely less efficient than the full-length protein which has a more complex and potentially cooperative import mechanism.

Molecule Nuclear Import Efficiency Mechanism Supporting Evidence
Full-Length Histone H2A HighMediated by importin proteins recognizing nuclear localization signals.In vitro nuclear import assays with permeabilized cells[6][12]
H2A (1-20) Peptide Lower than full-length H2AContains a partial nuclear localization signal.Transfection studies with peptide-fusion proteins[4]
Antimicrobial Activity

Histone H2A and peptides derived from it have been shown to possess antimicrobial properties[11][13]. This is attributed to their cationic nature, which allows them to interact with and disrupt microbial membranes.

The H2A (1-20) peptide, being a cationic peptide, is expected to exhibit antimicrobial activity. Studies on various H2A-derived peptides have confirmed their ability to kill bacteria, with efficacy depending on the specific sequence and structure[2][14].

Molecule Antimicrobial Activity (MIC) Mechanism Supporting Evidence
Full-Length Histone H2A PresentMembrane disruption and intracellular effects.Broth microdilution assays[15]
H2A (1-20) Peptide PresentPrimarily membrane disruption.Broth microdilution assays with synthetic peptides[2]

Experimental Protocols

Histone-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To assess the ability of full-length H2A or the H2A (1-20) peptide to bind to a DNA fragment.

Methodology:

  • Probe Preparation: A short DNA fragment (e.g., 50-100 bp) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of either full-length H2A (reconstituted into H2A/H2B dimers or octamers) or the H2A (1-20) peptide in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the migration of the DNA probe indicates binding by the protein or peptide.

In Vitro Transcription Assay

Objective: To determine the effect of full-length H2A (in the context of nucleosomes) or the H2A (1-20) peptide on transcription by RNA Polymerase II.

Methodology:

  • Template Preparation: A DNA template containing a promoter and a transcribed region is assembled into chromatin by reconstituting nucleosomes using purified core histones (including full-length H2A). For the peptide experiment, the H2A (1-20) peptide is added to a reaction with a naked DNA template.

  • Transcription Reaction: The chromatin or DNA template is incubated with RNA Polymerase II, general transcription factors, and NTPs (including a labeled NTP, e.g., [α-³²P]UTP).

  • RNA Purification: The resulting RNA transcripts are purified.

  • Analysis: The radiolabeled transcripts are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the transcript band indicates the level of transcription.

Histone Methyltransferase (HMT) Assay

Objective: To determine if the H2A (1-20) peptide can serve as a substrate for a specific histone methyltransferase.

Methodology:

  • Reaction Setup: The H2A (1-20) peptide is incubated with a purified HMT enzyme in a reaction buffer containing the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection of Methylation:

    • Filter Binding Assay: The reaction mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated [³H]-SAM. The radioactivity retained on the filter, corresponding to the methylated peptide, is measured by liquid scintillation counting.

    • SDS-PAGE and Fluorography: The reaction products are separated by SDS-PAGE. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled methylated peptide.

Signaling Pathways and Logical Relationships

Role of H2A (1-20) Peptide in Epigenetic Signaling

The H2A (1-20) peptide is a substrate for enzymes involved in post-translational modifications, placing it within the intricate network of epigenetic regulation.

H2A_Peptide_Signaling H2A_1_20 H2A (1-20) Peptide HMT Histone Methyltransferase (e.g., PRMT5) H2A_1_20->HMT Substrate Methylated_H2A Methylated H2A (1-20) HMT->Methylated_H2A Adds methyl group HDM Histone Demethylase (e.g., KDM4E) HDM->H2A_1_20 Removes methyl group Methylated_H2A->HDM Substrate Chromatin_Mod Downstream Chromatin Modifications & Gene Regulation Methylated_H2A->Chromatin_Mod

H2A (1-20) peptide as a substrate in epigenetic signaling.
Multifaceted Roles of Full-Length Histone H2A

Full-length H2A is involved in a wider array of cellular processes, from the fundamental organization of chromatin to the response to DNA damage.

Full_Length_H2A_Function cluster_nucleosome Nucleosome Core cluster_processes Cellular Processes H2A Full-Length Histone H2A H2B H2B H2A->H2B H3_H4 H3-H4 Tetramer H2A->H3_H4 Chromatin_Structure Chromatin Structure & Compaction H2A->Chromatin_Structure H2B->H3_H4 DNA DNA H3_H4->DNA Transcription Transcriptional Regulation Chromatin_Structure->Transcription DNA_Damage DNA Damage Response DNA_Damage->H2A Induces PTMs (e.g., ubiquitination)

The central role of full-length H2A in chromatin and cellular processes.

Conclusion

References

Comparative Analysis of Enzyme Activity on Modified vs. Unmodified Histone H2A (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic modulation of the N-terminal tail of histone H2A.

The N-terminal tail of histone H2A is a critical hub for post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and function. These modifications, dynamically added and removed by a host of enzymes, influence a wide array of cellular processes, including gene transcription, DNA repair, and cell cycle progression. Understanding the substrate specificity and kinetic parameters of the enzymes that act upon this region is crucial for deciphering the intricate language of the histone code and for the development of targeted therapeutics. This guide provides a comparative analysis of enzymatic activity on both unmodified and modified versions of the H2A (1-20) peptide, offering valuable insights for researchers in epigenetics and drug discovery.

Data Presentation: Enzyme Kinetics on H2A (1-20) Peptides

The following tables summarize the available quantitative data for the activity of various histone-modifying enzymes on unmodified and modified H2A (1-20) peptides. These peptides serve as model substrates to dissect the impact of specific PTMs on enzyme recognition and catalytic efficiency.

Enzyme ClassEnzymeSubstrateModificationKinetic ParametersReference
Histone Methyltransferase PRMT5/MEP50H2A (1-20)UnmodifiedK_m and _k_cat values not specified for the peptide, but activity is observed. Full-length H2A is a preferred substrate over the peptide.[1][2][3]
SETD6H2A (1-50)UnmodifiedMethylates lysine (B10760008) residues within a GK motif. Specific kinetic data for the (1-20) peptide is not available.[4]
Histone Acetyltransferase GCN5H3 (1-20)Unmodified_K_m and _k_cat values are available for the H3 peptide, suggesting a potential for H2A peptide acetylation, though specific data is lacking.[5][6]
p300/CBPH3 (1-21)UnmodifiedKnown to acetylate H2A. Kinetic studies have been performed on H3 peptides, but specific data for H2A (1-20) is not readily available.[7]
HAT1H4 (1-20)UnmodifiedPrefers H4 as a substrate but has been shown to acetylate H2A at Lys5. Kinetic parameters for H2A (1-20) are not specified.[8][9]
Histone Deacetylase HDAC1H2BK5acAcetylatedKinetic rate constants have been determined for HDAC1 on various acetylated histone peptides, but specific data for H2A(1-20)K5ac is not provided in the search results.[10]
SIRT1--Known to deacetylate histones, but specific kinetic data on acetylated H2A (1-20) is not available.[11][12]
Histone Demethylase LSD1/KDM1AH3K4me2 (1-21)DimethylatedApparent K_m and _k_cat values have been determined for the H3 peptide. While LSD1 acts on H3, its activity on methylated H2A peptides is not detailed in the provided results.[13]

Note: The available literature provides more extensive kinetic data for enzymes acting on histone H3 and H4 peptides. While many of these enzymes are known to also modify H2A, specific comparative kinetic data on the H2A (1-20) fragment is less prevalent in the public domain. The data presented here is based on the closest available information and highlights the need for further quantitative studies on H2A-specific enzyme-substrate interactions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme activities. Below are generalized protocols for key in vitro enzyme assays that can be adapted for the H2A (1-20) peptide.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for measuring the activity of HATs such as p300/CBP or GCN5 on H2A (1-20) peptides.

Materials:

  • Recombinant HAT enzyme (e.g., p300, GCN5)

  • Unmodified H2A (1-20) peptide substrate

  • Modified H2A (1-20) peptide substrate (e.g., with pre-existing methylation)

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • P81 phosphocellulose paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing HAT assay buffer, H2A (1-20) peptide (unmodified or modified), and recombinant HAT enzyme.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [³H]-acetyl incorporated into the peptide over time.

In Vitro Histone Deacetylase (HDAC) Assay

This protocol outlines a method for measuring the activity of HDACs like HDAC1 or SIRT1 on an acetylated H2A (1-20) peptide.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1, SIRT1)

  • Acetylated H2A (1-20) peptide substrate (e.g., H2A(1-20)K5ac)

  • For SIRT1, NAD⁺ is required as a cofactor.

  • HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing a trypsin-like protease)

  • Fluorogenic substrate for the developer (e.g., Boc-Lys(Ac)-AMC)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare reaction mixtures in a 96-well microplate containing HDAC assay buffer, acetylated H2A (1-20) peptide, and recombinant HDAC enzyme. For SIRT1, include NAD⁺ in the reaction.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and initiate the developer reaction by adding the developer solution and the fluorogenic substrate. The developer cleaves the deacetylated lysine from the fluorogenic substrate, releasing the fluorophore.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Determine enzyme activity by comparing the fluorescence of sample wells to a standard curve of the free fluorophore.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a framework for assessing the activity of HMTs like PRMT5 or SETD6 on H2A (1-20) peptides.

Materials:

  • Recombinant HMT enzyme (e.g., PRMT5/MEP50, SETD6)

  • Unmodified H2A (1-20) peptide substrate

  • Modified H2A (1-20) peptide substrate (e.g., with pre-existing acetylation)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing HMT assay buffer, H2A (1-20) peptide (unmodified or modified), and recombinant HMT enzyme.

  • Start the reaction by adding [³H]-SAM.

  • Incubate the reactions at 30°C for a specified time.

  • Terminate the reactions by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper with a suitable wash buffer (e.g., 0.5% (v/v) phosphoric acid) to remove unreacted [³H]-SAM.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the HMT activity based on the amount of [³H]-methyl groups transferred to the peptide.

Mandatory Visualizations

Experimental Workflow for In Vitro Enzyme Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant Enzyme Reaction_U Incubation with Unmodified Substrate Enzyme->Reaction_U Reaction_M Incubation with Modified Substrate Enzyme->Reaction_M Substrate_U Unmodified H2A (1-20) Peptide Substrate_U->Reaction_U Substrate_M Modified H2A (1-20) Peptide Substrate_M->Reaction_M Cofactor Cofactor (e.g., [3H]-SAM, [3H]-AcCoA, NAD+) Cofactor->Reaction_U Cofactor->Reaction_M Detection Detection Method (e.g., Scintillation Counting, Fluorescence, Mass Spectrometry) Reaction_U->Detection Reaction_M->Detection Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Detection->Analysis

Caption: A generalized workflow for in vitro enzyme activity assays on H2A (1-20) peptides.

Signaling Pathway: H2A Ubiquitination in the DNA Damage Response

DNA_Damage_Response cluster_sensing Damage Sensing & Signaling cluster_ubiquitination H2A Ubiquitination Cascade cluster_repair Repair Pathway Choice DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates gammaH2AX γH2AX (pS139) ATM->gammaH2AX phosphorylates H2AX MDC1 MDC1 gammaH2AX->MDC1 recruits RNF8 RNF8 (E3 Ligase) MDC1->RNF8 recruits H2AK15ub H2A-K15ub RNF8->H2AK15ub ubiquitinates H2A RNF168 RNF168 (E3 Ligase) RNF168->H2AK15ub further ubiquitinates H2A H2AK15ub->RNF168 recruits & amplifies signal BRCA1 BRCA1 H2AK15ub->BRCA1 recruits 53BP1 53BP1 H2AK15ub->53BP1 recruits HR Homologous Recombination BRCA1->HR promotes NHEJ Non-Homologous End Joining 53BP1->NHEJ promotes

Caption: H2A ubiquitination is a key signaling event in the DNA double-strand break response pathway.[14][15][16][17][18]

Signaling Pathway: H2A Acetylation in Transcriptional Regulation

Transcriptional_Regulation cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity cluster_transcription Transcriptional Outcome Closed Condensed Chromatin (Heterochromatin) Repression Transcriptional Repression Closed->Repression reduced accessibility for transcription factors Open Relaxed Chromatin (Euchromatin) Activation Transcriptional Activation Open->Activation increased accessibility for transcription factors HATs Histone Acetyltransferases (e.g., p300/CBP, GCN5) HATs->Open acetylate H2A N-terminus, neutralize positive charge HDACs Histone Deacetylases (e.g., HDAC1, SIRT1) HDACs->Closed deacetylate H2A N-terminus, restore positive charge Repression->Closed Activation->Open

Caption: H2A acetylation and deacetylation dynamically regulate chromatin structure and gene expression.

References

A Comparative Analysis of Histone H2A (1-20) and Histone H2A.Z (1-20) N-Terminal Tails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between canonical histones and their variants is crucial for deciphering the complexities of chromatin regulation. This guide provides a detailed comparative analysis of the N-terminal tails (amino acids 1-20) of canonical Histone H2A and its variant, Histone H2A.Z, focusing on their structural differences, post-translational modifications (PTMs), and functional implications in cellular processes.

The N-terminal tails of histones, extending from the nucleosome core, are critical hubs for epigenetic regulation.[1] These flexible regions are subject to a wide array of post-translational modifications that influence chromatin structure and function by altering histone-DNA interactions and recruiting various effector proteins. While the N-terminal tail of Histone H2A plays a role in these processes, the corresponding region in the H2A.Z variant exhibits distinct features that underscore its specialized functions in transcription regulation, DNA repair, and chromosome segregation.[2][3]

Structural and Functional Comparison

The primary amino acid sequences of the N-terminal tails of human Histone H2A and H2A.Z reveal key differences that underpin their distinct biological roles.

FeatureHistone H2A (1-20)Histone H2A.Z (1-20)
Amino Acid Sequence SGRGKQGGKARAKAKTRSSRAGGKAGKDSGKAKTKAVSRS
Key Residue Differences Ser1, Arg3, Gln6, Gly7, Gly8, Ala11, Arg12, Thr16, Ser19, Arg20Ala1, Gly3, Lys4, Ala6, Asp8, Ser9, Thr15, Ala17, Ser19
Post-Translational Modifications (PTMs) Methylation (Arg3), Acetylation (Lys5, Lys9, Lys13, Lys15)Acetylation (Lys4, Lys7, Lys11, Lys14), Monomethylation (Lys4, Lys7)[2][3]
Primary Function General chromatin structure and compactionTranscriptional regulation, DNA repair, heterochromatin formation[2][3]
Interaction with DNA Binds to two distinct locations around 40 bp from the nucleosomal dyad.[4]Contributes to flexible nucleosome positioning.
Protein Interactions Interacts with various chromatin-modifying enzymes.Interacts with specific chromatin remodeling complexes like SWR1/SRCAP.[5]

Table 1: Comparative summary of the N-terminal tails of Histone H2A and Histone H2A.Z.

The sequence divergence between the two histone tails has profound functional consequences. For instance, the acetylation of the H2A.Z N-terminal tail is essential for its function in many organisms, a characteristic not shared by the canonical H2A.[6] This acetylation is critical for creating a "charge patch" that modulates the interaction of the tail with DNA and other proteins.[6]

Signaling and Functional Pathways

The differential post-translational modifications on the N-terminal tails of H2A and H2A.Z trigger distinct downstream signaling events that regulate chromatin accessibility and gene expression.

Histone_PTM_Signaling cluster_H2A Histone H2A (1-20) cluster_H2AZ Histone H2A.Z (1-20) H2A H2A Tail (SGRGKQGGKARAKAKTRSSR) H2A_PTM Methylation (R3) Acetylation (K5, K9, K13, K15) H2A->H2A_PTM Writers H2A_Function General Chromatin Compaction H2A_PTM->H2A_Function Effector Binding H2AZ H2A.Z Tail (AGGKAGKDSGKAKTKAVSRS) H2AZ_PTM Acetylation (K4, K7, K11, K14) Monomethylation (K4, K7) H2AZ->H2AZ_PTM Writers (e.g., NuA4/TIP60) H2AZ_Function Transcriptional Regulation DNA Repair H2AZ_PTM->H2AZ_Function Remodeler Recruitment (e.g., SWR1/SRCAP)

Caption: Differential PTMs on H2A and H2A.Z tails lead to distinct functional outcomes.

Experimental Protocols

To aid researchers in the comparative study of H2A and H2A.Z N-terminal tails, detailed protocols for key experimental techniques are provided below.

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is a powerful tool for the identification and quantification of histone PTMs.[1][7] A bottom-up proteomics approach is commonly used for histone analysis.[8][9]

Protocol:

  • Histone Extraction: Isolate nuclei from cell culture or tissue samples. Extract histones using an acid extraction method.

  • Derivatization and Digestion: Chemically derivatize lysine (B10760008) residues using propionic anhydride (B1165640) to prevent trypsin cleavage at these sites and to improve chromatographic separation. Digest the derivatized histones with trypsin, which will cleave C-terminal to arginine residues. This generates peptides of a suitable length for MS analysis.[1]

  • Second Derivatization: Derivatize the newly generated N-termini of the peptides to enhance their retention on the liquid chromatography (LC) column.[8]

  • LC-MS/MS Analysis: Separate the peptides using nano-flow liquid chromatography (nLC) coupled to a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence and the location of any PTMs.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of different PTMs.[9]

Mass_Spec_Workflow start Histone Extraction derivatization1 Propionylation of Lysines start->derivatization1 digestion Trypsin Digestion derivatization1->digestion derivatization2 N-terminal Derivatization digestion->derivatization2 lcms nLC-MS/MS Analysis derivatization2->lcms data_analysis Peptide Identification & PTM Quantification lcms->data_analysis end Results data_analysis->end

Caption: Workflow for the analysis of histone PTMs by mass spectrometry.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of specific histone variants and their modifications.[10][11]

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone variant (H2A or H2A.Z) or a specific PTM of interest.

  • Immune Complex Capture: Add protein A/G beads to pull down the antibody-histone-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-Seq) for genome-wide mapping.

ChIP_Workflow start Cross-link Proteins to DNA chromatin_prep Chromatin Shearing start->chromatin_prep ip Immunoprecipitation with Specific Antibody chromatin_prep->ip capture Capture with Protein A/G Beads ip->capture washes Wash to Remove Non-specific Binding capture->washes elution Elution & Reverse Cross-linking washes->elution dna_purification DNA Purification elution->dna_purification analysis qPCR or ChIP-Seq Analysis dna_purification->analysis end Genomic Localization Data analysis->end

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Nucleosome Reconstitution and Stability Assays

In vitro reconstitution of nucleosomes allows for controlled studies of their biophysical properties.[12][13][14]

Protocol:

  • Component Preparation: Purify recombinant histone octamers (containing either H2A or H2A.Z) and a DNA template of a defined sequence (e.g., the Widom 601 sequence).

  • Salt Gradient Dialysis: Mix the histone octamers and DNA in a high-salt buffer (e.g., 2 M NaCl). Gradually decrease the salt concentration through dialysis. This facilitates the ordered assembly of histones onto the DNA to form nucleosomes.

  • Purification: Purify the reconstituted nucleosomes from free DNA and histones using methods like native polyacrylamide gel electrophoresis or size exclusion chromatography.

  • Stability Assays: Assess the stability of the reconstituted nucleosomes using various techniques:

    • Thermal Stability Assay: Monitor the dissociation of DNA from the histone octamer as a function of temperature using methods like FRET or DNA melting curve analysis.

    • Salt Stability Assay: Determine the salt concentration at which the histone octamer dissociates from the DNA.

Nucleosome_Reconstitution_Workflow start Purified Histone Octamers & DNA mixing Mix in High Salt Buffer start->mixing dialysis Salt Gradient Dialysis mixing->dialysis purification Purify Reconstituted Nucleosomes dialysis->purification stability_assays Thermal or Salt Stability Assays purification->stability_assays end Nucleosome Stability Data stability_assays->end

Caption: Workflow for in vitro nucleosome reconstitution and stability analysis.

By employing these experimental approaches, researchers can further elucidate the distinct roles of the N-terminal tails of Histone H2A and H2A.Z in chromatin biology, paving the way for novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

A Comparative Guide to Confirming Protein-Peptide Interactions: A Focus on Surface Plasmon Resonance (SPR) with Histone H2A (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key technologies for the characterization of protein-peptide interactions. While focusing on the interaction between a protein and the histone H2A (1-20) peptide, it should be noted that specific quantitative kinetic and affinity data for this particular interaction is not extensively available in the public domain. Therefore, this guide will utilize representative data from well-characterized protein-peptide systems to illustrate the principles and comparative performance of these technologies.

Introduction to Protein-Peptide Interaction Analysis

The study of protein-peptide interactions is fundamental to understanding cellular signaling, drug efficacy, and disease pathology. The N-terminal tail of histone H2A, including the 1-20 amino acid sequence, is a critical region involved in chromatin dynamics and DNA damage response, making its interactions with various proteins a subject of intense research.[1] Accurate and quantitative confirmation of these interactions is paramount for elucidating biological mechanisms and for the development of novel therapeutics.

Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of biomolecular interactions.[2][3] This guide will compare SPR with other widely used methods: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST), providing researchers with the necessary information to select the most appropriate technique for their specific research needs.

Comparison of Key Technologies

The selection of a technology for studying protein-peptide interactions depends on several factors, including the nature of the interacting molecules, the desired information (kinetics, affinity, or thermodynamics), sample consumption, and throughput requirements. The following table summarizes the key features of SPR and its alternatives.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Change in refractive index near a sensor surface upon mass binding.Measures the heat absorbed or released during a binding event in solution.Change in the interference pattern of light reflected from a biosensor tip upon mass binding.Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.
Information Provided Kinetics (kₐ, kₑ), Affinity (K₋), Stoichiometry, ConcentrationAffinity (K₋), Thermodynamics (ΔH, ΔS), StoichiometryKinetics (kₐ, kₑ), Affinity (K₋), ConcentrationAffinity (K₋)
Labeling Requirement Label-freeLabel-freeLabel-freeRequires fluorescent labeling of one partner
Immobilization One binding partner is immobilized on a sensor chip.Both partners are in solution.One binding partner is immobilized on a biosensor tip.Both partners are in solution.
Throughput Medium to HighLow to MediumHighHigh
Sample Consumption LowHighLowVery Low
Real-time Analysis YesNo (step-wise titration)YesNo (end-point measurement)

Quantitative Data Presentation: A Representative Example

As previously mentioned, specific quantitative data for protein interactions with H2A (1-20) is scarce. The following table presents representative data for a typical protein-peptide interaction, illustrating the type of quantitative comparison that can be made between SPR and ITC.

ParameterSPRITC
Association Rate Constant (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹Not Directly Measured
Dissociation Rate Constant (kₑ) 5.8 x 10⁻⁴ s⁻¹Not Directly Measured
Equilibrium Dissociation Constant (K₋) 4.8 nM6.2 nM
Stoichiometry (N) 1:10.98
Enthalpy (ΔH) Not Directly Measured-8.5 kcal/mol
Entropy (ΔS) Not Directly Measured7.2 cal/mol·K

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for SPR and ITC for the analysis of a protein-peptide interaction.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for analyzing a protein-peptide interaction using a Biacore instrument with a CM5 sensor chip via amine coupling.

1. Reagent Preparation:

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffers: 10 mM Sodium Acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0) for pH scouting.

  • Amine Coupling Reagents: 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Blocking Solution: 1 M Ethanolamine-HCl pH 8.5.

  • Ligand (Protein): Purified protein at 20-50 µg/mL in the optimal immobilization buffer.

  • Analyte (Peptide - H2A 1-20): A series of concentrations (e.g., 0.1 nM to 1 µM) of the synthetic H2A (1-20) peptide in running buffer.

2. Ligand Immobilization:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Perform pH scouting to determine the optimal pH for pre-concentration of the protein ligand.

  • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC and NHS.

  • Inject the protein ligand over the activated surface until the desired immobilization level is reached.

  • Inject the blocking solution to deactivate any remaining active esters.

3. Interaction Analysis:

  • Inject a series of concentrations of the H2A (1-20) peptide analyte over the immobilized ligand surface and a reference surface (without ligand).

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a low pH glycine (B1666218) solution), if necessary.

4. Data Analysis:

  • Subtract the reference channel data from the active channel data.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic (kₐ, kₑ) and affinity (K₋) constants.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general procedure for measuring the thermodynamics of a protein-peptide interaction in solution.

1. Sample Preparation:

  • Extensively dialyze both the protein and the H2A (1-20) peptide against the same buffer (e.g., phosphate-buffered saline) to minimize buffer mismatch.

  • Accurately determine the concentrations of the protein and peptide solutions.

  • Degas all solutions prior to the experiment to prevent air bubbles.

2. Experimental Setup:

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the H2A (1-20) peptide solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

3. Titration:

  • Perform a series of small injections of the peptide solution into the protein solution.

  • Measure the heat change associated with each injection.

  • Continue the titration until the binding reaction reaches saturation.

4. Data Analysis:

  • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

  • Plot the heat change against the molar ratio of peptide to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the affinity (K₋), stoichiometry (N), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Visualizing the Workflow and Pathways

Diagrams are powerful tools for visualizing complex experimental workflows and biological relationships.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Reagent_Prep Reagent & Buffer Preparation Immobilization Ligand Immobilization on Sensor Chip Reagent_Prep->Immobilization Ligand_Prep Ligand (Protein) Purification & QC Ligand_Prep->Immobilization Analyte_Prep Analyte (H2A 1-20) Synthesis & QC Interaction Analyte Injection & Interaction Analysis Analyte_Prep->Interaction Immobilization->Interaction Regeneration Surface Regeneration Interaction->Regeneration Data_Acquisition Real-time Data Acquisition (Sensorgram) Interaction->Data_Acquisition Regeneration->Interaction Data_Processing Data Processing & Reference Subtraction Data_Acquisition->Data_Processing Model_Fitting Kinetic Model Fitting Data_Processing->Model_Fitting Results Determination of kₐ, kₑ, and K₋ Model_Fitting->Results Interaction_Techniques_Comparison cluster_techniques Interaction Analysis Techniques cluster_info Information Obtained MainTopic Protein-Peptide Interaction Analysis SPR SPR MainTopic->SPR ITC ITC MainTopic->ITC BLI BLI MainTopic->BLI MST MST MainTopic->MST Kinetics Kinetics (kₐ, kₑ) SPR->Kinetics Affinity Affinity (K₋) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Stoich Stoichiometry ITC->Stoich BLI->Kinetics BLI->Affinity MST->Affinity

References

Validating H2A (1-20) as a Bona Fide Substrate for a Novel Methyltransferase, "NovelEnzymeX"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the enzymatic activity of a novel methyltransferase, designated "NovelEnzymeX," towards the N-terminal tail of histone H2A (amino acids 1-20) against other potential substrates. The supporting experimental data, while illustrative, is presented to guide researchers in validating their own enzyme-substrate interactions. This document is intended for researchers, scientists, and drug development professionals working on chromatin biology and epigenetic modifications.

The N-terminal tails of histones are crucial for regulating chromatin structure and gene expression, and they are frequent targets for post-translational modifications (PTMs).[1][2][3][4][5] The histone H2A (1-20) peptide fragment is a known substrate for various enzymes, including methyltransferases and demethylases.[6][7][8][9][10] Validating a novel enzyme's activity on this substrate is a critical step in elucidating its biological function.

Hypothetical Signaling Pathway of NovelEnzymeX

The diagram below illustrates a potential signaling pathway involving NovelEnzymeX. In this model, an upstream signal activates NovelEnzymeX, which then methylates the N-terminal tail of histone H2A. This modification can lead to the recruitment of effector proteins that modulate chromatin structure, ultimately influencing gene transcription.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates NovelEnzymeX (Inactive) NovelEnzymeX (Inactive) Signaling Cascade->NovelEnzymeX (Inactive) Phosphorylates NovelEnzymeX (Active) NovelEnzymeX (Active) NovelEnzymeX (Inactive)->NovelEnzymeX (Active) Conformational Change H2A H2A NovelEnzymeX (Active)->H2A Methylates H2A(1-20) Methylated H2A Methylated H2A Effector Protein Effector Protein Methylated H2A->Effector Protein Recruits Chromatin Remodeling Chromatin Remodeling Effector Protein->Chromatin Remodeling Initiates Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Alters

Caption: Hypothetical signaling pathway of NovelEnzymeX.

Comparative Enzyme Kinetics

To validate H2A (1-20) as a bona fide substrate for NovelEnzymeX, it is essential to perform enzyme kinetic assays to determine the Michaelis constant (Km) and the catalytic rate (kcat).[11][12][13][14][15] These parameters provide a quantitative measure of the enzyme's affinity and efficiency for a given substrate. The following table presents hypothetical kinetic data for NovelEnzymeX with H2A (1-20) and two alternative substrates: a peptide from another histone (H3 (1-21)) and a non-histone protein (p53).

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
H2A (1-20) 15 0.5 3.3 x 10⁴
H3 (1-21)1500.16.7 x 10²
p53 (full-length)> 500< 0.01< 20

Data Interpretation: The significantly lower Km and higher kcat/Km for H2A (1-20) compared to the other substrates strongly suggest that it is the preferred substrate for NovelEnzymeX. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

Experimental Protocols

Rigorous validation requires well-designed experiments.[16][17][18] Below are detailed protocols for key experiments to determine the substrate specificity of a novel enzyme.

In Vitro Methyltransferase Assay (Radiometric)

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) into the substrate peptide.

Materials:

  • Purified NovelEnzymeX

  • H2A (1-20) peptide

  • Alternative substrates (e.g., H3 (1-21) peptide)

  • ¹⁴C-SAM

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂)

  • Phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of NovelEnzymeX, and varying concentrations of the substrate peptide.

  • Initiate the reaction by adding ¹⁴C-SAM.

  • Incubate the reaction at the optimal temperature for NovelEnzymeX for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated ¹⁴C-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[11][12][13]

AlphaScreen™ Binding Assay

This non-radioactive assay measures the direct interaction between the enzyme and the substrate.

Materials:

  • Purified His-tagged NovelEnzymeX

  • Biotinylated H2A (1-20) peptide

  • Nickel chelate (acceptor) beads

  • Streptavidin (donor) beads

  • Assay buffer

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Add His-tagged NovelEnzymeX and biotinylated H2A (1-20) peptide to the wells of a microplate.

  • Incubate to allow for binding.

  • Add the nickel chelate acceptor beads, which will bind to the His-tagged enzyme.

  • Add the streptavidin donor beads, which will bind to the biotinylated peptide.

  • Incubate in the dark. If the enzyme and substrate are in close proximity, the donor and acceptor beads will generate a chemiluminescent signal upon excitation.

  • Measure the signal using a plate reader. The signal intensity is proportional to the amount of enzyme-substrate complex formed.

Experimental Workflow for Substrate Validation

The following diagram outlines the logical flow of experiments for validating a novel enzyme-substrate interaction.

Start Start Enzyme_Purification Purify NovelEnzymeX Start->Enzyme_Purification Initial_Screening Initial Activity Screen (e.g., Mass Spectrometry) Enzyme_Purification->Initial_Screening Substrate_Selection Select Potential Substrates (e.g., H2A(1-20), H3(1-21)) Substrate_Selection->Initial_Screening Binding_Assay Binding Affinity Assay (e.g., AlphaScreen) Initial_Screening->Binding_Assay Kinetic_Assay Enzyme Kinetic Assay (Radiometric or Spectrophotometric) Initial_Screening->Kinetic_Assay Data_Analysis Data Analysis (Calculate Km, kcat) Binding_Assay->Data_Analysis Kinetic_Assay->Data_Analysis Comparison Compare Kinetic Parameters Data_Analysis->Comparison Conclusion Validate H2A(1-20) as a Bona Fide Substrate Comparison->Conclusion End End Conclusion->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Histone H2A (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Histone H2A (1-20) must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. Due to the limited availability of specific toxicological data for this peptide fragment, it is imperative to treat it as a potentially hazardous substance. This guide provides a comprehensive framework for the proper disposal of Histone H2A (1-20), encompassing immediate safety measures, waste segregation, and decontamination procedures.

Immediate Safety and Handling

Waste Segregation and Containment

Proper segregation of waste contaminated with Histone H2A (1-20) is the first and most critical step in the disposal process. All contaminated materials must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.

Types of Waste and Recommended Containers:

Waste TypeRecommended ContainerLabeling Requirements
Solid Waste Puncture-resistant, leak-proof container with a lid"Hazardous Waste," "Chemical Waste," full chemical name: "Histone H2A (1-20)," and accumulation start date.
(e.g., contaminated gloves, pipette tips, vials, absorbent paper)
Liquid Waste Leak-proof, screw-cap container (e.g., HDPE)"Hazardous Waste," "Aqueous Chemical Waste," full chemical name: "Histone H2A (1-20)," and approximate concentration.
(e.g., stock solutions, experimental buffers)
Sharps Approved sharps container"Sharps," "Biohazard" (if applicable), and "Chemical Waste."
(e.g., contaminated needles, scalpels)

Disposal Procedures

The final disposal of Histone H2A (1-20) waste must be managed through your institution's Environmental Health and Safety (EHS) department. Never dispose of peptide waste in the regular trash or down the drain.

  • Segregate Waste: Immediately place all solid, liquid, and sharp waste contaminated with Histone H2A (1-20) into their respective, properly labeled containers at the point of generation.

  • Store Waste Securely: Keep waste containers sealed when not in use and store them in a designated, secure satellite accumulation area within the laboratory, away from general traffic.

  • Arrange for Pickup: Once a waste container is full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a pickup.

Decontamination and Inactivation Protocols

For liquid waste, chemical inactivation may be a required or recommended step prior to EHS pickup, depending on institutional policies. For solid waste that may be biohazardous, autoclaving is a standard decontamination method.

Sodium hypochlorite (B82951) (bleach) is a common and effective reagent for the degradation of peptides.

Experimental Protocol for Chemical Inactivation:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare Bleach Solution: Prepare a fresh 10% bleach solution (which provides a final concentration of approximately 0.5-0.6% sodium hypochlorite).

  • Inactivate Peptide Solution: Slowly add the 10% bleach solution to the liquid peptide waste at a ratio of 10:1 (bleach solution to waste).

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.

  • Neutralization (if required): Depending on local regulations, the pH of the solution may need to be neutralized before collection by EHS.

  • Containerize for Disposal: Transfer the treated solution to a properly labeled hazardous waste container.

If the solid waste is also considered biohazardous (e.g., used in cell culture), it must be decontaminated by autoclaving before being disposed of as chemical waste.

Autoclaving Parameters for Biohazardous Peptide Waste:

ParameterRecommended SettingNotes
Temperature 121°CThis is the standard temperature for effective steam sterilization.
Pressure 15 psiThis pressure corresponds to the 121°C steam temperature.
Time Minimum of 30-60 minutesThe duration may need to be increased for larger or denser loads to ensure complete steam penetration. It is recommended to add a small amount of water to the autoclave bag to facilitate steam generation.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Histone H2A (1-20).

start Waste Generation (Histone H2A (1-20)) waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Tubes, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Buffers) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps container_solid Place in Labeled Solid Chemical Waste Container solid->container_solid container_liquid Place in Labeled Liquid Chemical Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps biohazard_check Biohazardous? container_solid->biohazard_check inactivation_check Inactivation Required by Institution? container_liquid->inactivation_check ehs_pickup Arrange for EHS Hazardous Waste Pickup container_sharps->ehs_pickup autoclave Decontaminate via Autoclave (121°C, 15 psi, 30-60 min) biohazard_check->autoclave Yes biohazard_check->ehs_pickup No autoclave->ehs_pickup inactivate Chemical Inactivation (e.g., 10% Bleach) inactivation_check->inactivate Yes inactivation_check->ehs_pickup No inactivate->ehs_pickup

Caption: Disposal workflow for Histone H2A (1-20) waste.

References

Navigating the Safe Handling of Histone H2A (1-20): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Histone H2A (1-20), a firm grasp of safety and handling protocols is paramount. While this peptide is not classified as a hazardous substance, adherence to standard laboratory best practices ensures both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and General Safety Precautions

Under normal conditions of use, special personal protective equipment is not required when handling Histone H2A (1-20). However, it is crucial to follow good industrial hygiene and safety practices.[1][2] This includes wearing standard laboratory attire such as a lab coat, safety glasses, and gloves to prevent direct contact and maintain a sterile work environment.[3][4][5] Ensure adequate ventilation in the work area.[1][4] After handling, it is important to wash hands thoroughly.[4][6]

Operational Plan: From Receipt to Use

A structured operational plan ensures the consistent and safe handling of Histone H2A (1-20) throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receiving a shipment of Histone H2A (1-20), inspect the packaging for any signs of damage. The lyophilized peptide should be stored in a cool, dry, and dark place, with temperatures of -20°C or below recommended for long-term stability.[3][6] Once reconstituted, the solution should be stored according to specific experimental protocols, often at 4°C for short-term use or frozen for longer periods.[3][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to create single-use aliquots.[6] Always ensure containers are clearly labeled with the compound name, concentration, and preparation date.[3][5]

Handling and Preparation

When preparing solutions of Histone H2A (1-20), it is best practice to work in a designated clean area to avoid cross-contamination.[3][5] Use sterile, high-purity water or an appropriate buffer for reconstitution.[3] For peptides that are difficult to dissolve, sonication or gentle warming may be used.[7]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[1] The spilled material should be picked up and transferred to a properly labeled container for disposal.[1] The affected area should then be cleaned in accordance with standard laboratory procedures.

Disposal Plan

As a non-hazardous substance, the disposal of Histone H2A (1-20) and its containers should follow institutional and local guidelines for non-hazardous laboratory waste.[2][4] Unused or expired compounds should be disposed of through approved chemical waste channels.[3] Empty containers should be thoroughly rinsed and can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.[2] Liquid waste may be suitable for drain disposal with ample water, but it is essential to verify this with your institution's environmental health and safety department.[2][8]

Quantitative Data Summary

No specific quantitative exposure limits have been established for Histone H2A (1-20), as it is not considered a hazardous material.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Histone H2A (1-20) in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at ≤-20°C (Lyophilized) Inspect->Store Prep_Area Prepare in Clean Area Store->Prep_Area Reconstitute Reconstitute with Sterile Buffer Prep_Area->Reconstitute Aliquot Aliquot for Single Use Reconstitute->Aliquot Store_Sol Store Solution (4°C or Frozen) Aliquot->Store_Sol Experiment Perform Experiment Store_Sol->Experiment Dispose_Waste Dispose of Unused Material per Institutional Guidelines Experiment->Dispose_Waste Dispose_Cont Dispose of Empty Containers Experiment->Dispose_Cont

Caption: Workflow for the safe handling of Histone H2A (1-20).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.